Lysipressin acetate
Description
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWAIKZITYLOMT-DHSVNZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1116.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83968-49-4 | |
| Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083968494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vasopressin, 8-l-lysine-, monoacetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Lypressin: Structure, Function, and Experimental Analysis
Introduction
Lypressin, also known as [Lys⁸]-vasopressin, is a synthetic nonapeptide and a potent analogue of the endogenous human hormone arginine vasopressin (AVP).[1][2] It serves as the porcine antidiuretic hormone and is distinguished from AVP by the substitution of a lysine residue for arginine at the eighth position of the peptide chain.[3][4][5][6][7] Lypressin exhibits both antidiuretic and vasopressor properties, making it a subject of significant interest in pharmacology and drug development.[1][8][9] This document provides a comprehensive technical overview of the structure, function, and key experimental methodologies associated with lypressin for researchers, scientists, and drug development professionals.
Lypressin Structure
Lypressin is a cyclic nonapeptide with a molecular weight of approximately 1056.22 g/mol .[1][10] Its structure consists of a six-amino-acid ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, and a three-amino-acid tail.[2][4][11] The C-terminus of the sequence is an amide.[4]
Amino Acid Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂[2][3][4][10][11][12]
Physicochemical Properties
The fundamental physicochemical properties of lypressin are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₅N₁₃O₁₂S₂ | [1][3][10][13] |
| Molecular Weight | 1056.22 g/mol | [1][3][10][11] |
| Canonical SMILES | C1C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N">C@HC(=O)N--INVALID-LINK--C(=O)NCC(=O)N | [1] |
| CAS Number | 50-57-7 | [10] |
Lypressin Function
Lypressin exerts its physiological effects by acting as an agonist on vasopressin receptors, primarily the V1a, V1b, and V2 subtypes.[1][14] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[14]
V1 Receptor Signaling Pathway (Vasopressor Effect)
The V1a and V1b receptors are predominantly coupled to Gαq/11 proteins.[14] The binding of lypressin to V1 receptors, located on vascular smooth muscle cells, initiates a signaling cascade that results in vasoconstriction.[11][14][15]
The key steps in the V1 receptor pathway are:
-
Lypressin binds to the V1 receptor.
-
The associated Gαq/11 protein is activated.
-
Activated Gαq/11 stimulates Phospholipase C (PLC).[14]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]
-
IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[14]
-
DAG, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[14]
-
The increase in intracellular Ca²⁺ leads to the contraction of smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[11]
V2 Receptor Signaling Pathway (Antidiuretic Effect)
The V2 receptor is primarily coupled to the Gαs protein and is densely expressed in the renal collecting ducts of the kidney.[1][14] Activation of the V2 receptor by lypressin is the principal mechanism for its antidiuretic effect.[1]
The key steps in the V2 receptor pathway are:
-
Lypressin binds to the V2 receptor in the basolateral membrane of renal collecting duct cells.[1]
-
The associated Gαs protein is activated.[14]
-
Activated Gαs stimulates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[14][16]
-
The increase in intracellular cAMP activates Protein Kinase A (PKA).
-
PKA phosphorylates various proteins, leading to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.
-
The presence of AQP2 channels increases water reabsorption from the urine back into the bloodstream, resulting in more concentrated urine and a reduction in urine output.[1][4]
Quantitative Pharmacological Data
Pharmacokinetic Properties
The pharmacokinetic profile of lypressin administered via the nasal route has been characterized.
| Parameter | Value | Reference |
| Route of Administration | Nasal Spray | [8] |
| Onset of Action | Within 1 hour | [8] |
| Time to Peak Effect | 30 - 120 minutes | [8] |
| Duration of Action | 3 - 4 hours | [8] |
| Metabolism | Renal and Hepatic Pathways | [8] |
| Elimination Half-life | ~15 minutes | [8] |
Receptor Binding Affinity
Competitive binding assays have been used to determine the binding affinity (Ki) of lypressin for human V1 and V2 receptors, often in comparison to endogenous arginine vasopressin (AVP). Lypressin demonstrates a roughly six-fold higher affinity for the V1 receptor over the V2 receptor.[17]
| Compound | Receptor | Binding Affinity (Ki) [M] | Reference |
| Lypressin (LVP) | V1 | 1.8 x 10⁻⁹ | [17] |
| Lypressin (LVP) | V2 | 1.0 x 10⁻⁸ | [17] |
| Arginine Vasopressin (AVP) | V1 | 8.0 x 10⁻¹⁰ | [17] |
| Arginine Vasopressin (AVP) | V2 | 8.5 x 10⁻¹⁰ | [17] |
Key Experimental Protocols
The characterization of lypressin's interaction with its receptors involves binding and functional assays.
Vasopressin Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of lypressin for V1 and V2 receptors.
Objective: To quantify the ability of lypressin to displace a radiolabeled ligand ([³H]AVP) from human V1 and V2 receptors.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human V1 or V2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare cell membrane fractions.
-
Determine protein concentration of the membrane homogenates using a standard protein assay (e.g., Bradford).[18]
-
-
Competitive Binding Reaction:
-
In a multi-well plate, combine cell membrane homogenates (e.g., 16-40 µg protein) with a fixed concentration of [³H]AVP (e.g., 0.3 nM).[18]
-
Add increasing concentrations of unlabeled lypressin (competitor).
-
To determine non-specific binding, include control wells with a high concentration of unlabeled AVP (e.g., 10 µM).[19]
-
Incubate the reaction mixture at a controlled temperature (e.g., 22°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[18]
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the lypressin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of lypressin that inhibits 50% of specific [³H]AVP binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Cell-Based Assays
These assays measure the cellular response following receptor activation by lypressin.
4.2.1 V1 Receptor: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled V1 receptors.[14]
Methodology:
-
Cell Preparation:
-
Plate HEK293 or CHO cells stably expressing the human V1a or V1b receptor in black, clear-bottom 96- or 384-well plates.[14]
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) in an assay buffer (e.g., HBSS with HEPES).[14]
-
Incubate to allow for dye uptake and de-esterification.
-
-
Compound Addition and Measurement:
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of lypressin.
-
Plot the response against the logarithm of the lypressin concentration and fit to a dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
4.2.2 V2 Receptor: cAMP Accumulation Assay
Objective: To measure the increase in intracellular cAMP concentration following the activation of Gs-coupled V2 receptors.[14]
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., CHO, HEK293) expressing the human V2 receptor.
-
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of lypressin. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.[14]
-
-
Detection:
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the lypressin concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ and Emax.
-
Protocol for Assessing Hemodynamic Effects
Objective: To measure the in vivo effect of lypressin on key cardiovascular parameters.
Methodology (Human Study Example):
-
Subject Preparation:
-
Recruit subjects (e.g., patients with orthostatic hypotension).[20]
-
Subjects should be in a resting, supine position for a baseline period.
-
-
Baseline Measurement:
-
Measure baseline hemodynamic parameters, including heart rate, systolic and diastolic blood pressure, and stroke volume.[20]
-
Measurements can be performed using non-invasive methods like automated sphygmomanometers and impedance cardiography.
-
-
Intervention:
-
Administer a standardized dose of lypressin (e.g., two nasal sprays).[20]
-
-
Post-Dose Measurement:
-
After a specified time (e.g., 30 minutes), repeat the hemodynamic measurements.[20]
-
-
Postural Challenge (Tilt Test):
-
To assess the effect on orthostatic hypotension, measurements can be repeated at various degrees of head-up tilt (e.g., 45° and 70°) both before and after drug administration.[20]
-
-
Data Analysis:
-
Compare the changes in blood pressure, heart rate, stroke volume, and calculated total peripheral resistance from baseline and between the pre- and post-drug states at each tilt angle.
-
Methodology (Preclinical Animal Model): For animal studies, invasive blood pressure monitoring provides the most accurate data.
-
Animal Preparation: Anesthetize the animal (e.g., rat, mouse).
-
Surgical Procedure: Surgically expose a major artery (e.g., femoral or carotid artery).[21]
-
Catheterization: Insert a fluid-filled catheter connected to a pressure transducer into the artery.[21]
-
Data Acquisition: Record baseline blood pressure and heart rate. Administer lypressin (e.g., intravenously) and continuously record the hemodynamic response.[21]
References
- 1. Lypressin | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Lypressin | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vasopressin - Wikipedia [en.wikipedia.org]
- 5. Lypressin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. lypressin [drugcentral.org]
- 7. adooq.com [adooq.com]
- 8. mims.com [mims.com]
- 9. hmis.online [hmis.online]
- 10. raybiotech.com [raybiotech.com]
- 11. KEGG DRUG: Lypressin [genome.jp]
- 12. peptide.com [peptide.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. benchchem.com [benchchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. glpbio.com [glpbio.com]
- 17. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Biased activation of the vasopressin V2 receptor probed by molecular dynamics simulations, NMR and pharmacological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemodynamic effects of lysine-vasopressin in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Pharmacological Profile of Lysipressin Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysipressin acetate, also known as [Lys8]-Vasopressin, is the porcine analogue of the human antidiuretic hormone, arginine vasopressin. As a member of the vasopressin peptide family, it exerts significant physiological effects primarily through its interaction with vasopressin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and drug development efforts in areas such as cardiovascular regulation and renal function.
Introduction
This compound is a cyclic nonapeptide that plays a crucial role in regulating water balance and vascular tone in pigs and some marsupials.[1] Its structural similarity to arginine vasopressin (AVP), with a lysine substitution at position 8, results in a comparable but distinct pharmacological profile. Understanding the nuances of its receptor interactions and downstream signaling is essential for its application in preclinical research and for elucidating the broader pharmacology of vasopressin analogues. This document serves as a core technical resource, summarizing quantitative data, detailing experimental methodologies, and visualizing the molecular pathways associated with this compound.
Mechanism of Action
This compound exerts its physiological effects by binding to and activating vasopressin receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. The two primary receptor subtypes mediating the actions of Lysipressin are the V1a and V2 receptors.
-
V1a Receptors: Predominantly located on vascular smooth muscle cells, V1a receptor activation by Lysipressin leads to vasoconstriction. This is a key mechanism in the regulation of blood pressure.
-
V2 Receptors: Primarily found on the basolateral membrane of the collecting ducts in the kidneys, V2 receptor activation mediates the antidiuretic effects of Lysipressin by promoting water reabsorption.
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its interaction with V1a and V2 receptors, leading to dose-dependent physiological responses.
Receptor Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of Lysipressin (LVP) for human V1a and V2 receptors. For comparison, data for the endogenous human ligand, Arginine Vasopressin (AVP), are also included.
Table 1: Receptor Binding Affinity of Lysipressin (LVP) and Arginine Vasopressin (AVP)
| Compound | V1a Receptor Kᵢ (nM) | V2 Receptor Kᵢ (nM) |
| Lysipressin (LVP) | ~6.8 | ~42.2 |
| Arginine Vasopressin (AVP) | ~1.5 | ~1.1 |
Data sourced from Jamil et al., 2017.
Table 2: Functional Activity of Lysipressin (LVP) and Arginine Vasopressin (AVP)
| Compound | V1a Receptor EC₅₀ (nM) (Calcium Mobilization) | V2 Receptor EC₅₀ (nM) (cAMP Accumulation) |
| Lysipressin (LVP) | ~4.8 | ~1.8 |
| Arginine Vasopressin (AVP) | ~0.6 | ~0.3 |
Data sourced from Jamil et al., 2017.
Key Pharmacodynamic Effects
-
Antidiuretic Effect: Activation of V2 receptors in the renal collecting ducts stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately results in the insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption and concentrating the urine.
-
Vasopressor Effect: Binding to V1a receptors on vascular smooth muscle cells activates the phospholipase C pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction, which elevates blood pressure.
-
Smooth Muscle Contraction: Lysipressin has been shown to induce contraction of various smooth muscles, including the urinary bladder.
Pharmacokinetics
Comprehensive pharmacokinetic data specifically for this compound is limited in publicly available literature. Much of the understanding is extrapolated from studies on its role as the active metabolite of Terlipressin and from comparative studies with Arginine Vasopressin.
Table 3: Available Pharmacokinetic Parameters for Lysine Vasopressin (LVP) and Arginine Vasopressin (AVP)
| Parameter | Lysine Vasopressin (LVP) | Arginine Vasopressin (AVP) |
| Plasma Half-life | 5–7 minutes.[2] As an active metabolite of Terlipressin, its effects can last for hours.[1] | Biphasic: Fast phase ~1.7 min, Slow phase ~17 min in rats.[3] |
| Metabolism | Metabolized by peptidases.[1] | Primarily by hepatic and renal peptidases ("vasopressinases").[4] |
| Excretion | Primarily renal. | ~65% excreted unchanged in the urine.[1] |
| Oral Bioavailability | Expected to be very low due to peptide nature. | Very low. |
| Volume of Distribution | Not well-defined for Lysipressin. | ~0.14 L/kg.[4] |
| Clearance | Increased urinary clearance observed in hypertensive pigs. | 9-25 mL/min/kg in patients with vasodilatory shock.[5] |
Note: The pharmacokinetic parameters can vary significantly depending on the species, physiological state, and route of administration.
Signaling Pathways
The distinct pharmacodynamic effects of this compound are mediated by two primary signaling pathways initiated by V1a and V2 receptor activation.
V1a Receptor Signaling Pathway
Caption: V1a receptor signaling cascade.
V2 Receptor Signaling Pathway
Caption: V2 receptor signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of vasopressin analogues like this compound.
Vasopressin Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for V1a and V2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human V1a or V2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Arginine Vasopressin.
-
Test compound: this compound.
-
Non-specific binding control: High concentration of unlabeled Arginine Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture cells to high confluency.
-
Harvest and homogenize cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-Arginine Vasopressin (at or below its K₋d value).
-
For non-specific binding, add a saturating concentration of unlabeled Arginine Vasopressin.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Caption: Workflow for a competitive binding assay.
V2 Receptor-Mediated cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) of this compound in activating the V2 receptor.
Materials:
-
Cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound.
-
Reference agonist: Arginine Vasopressin.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Culture:
-
Plate the V2 receptor-expressing cells in a 96- or 384-well plate and grow to confluency.
-
-
Compound Treatment:
-
Remove the culture medium and add assay buffer containing a PDE inhibitor.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of this compound or the reference agonist.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
-
Data Analysis:
-
Plot the signal (proportional to cAMP concentration) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
V1a Receptor-Mediated Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) of this compound in activating the V1a receptor.
Materials:
-
Cell line stably expressing the human V1a receptor.
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound: this compound.
-
Reference agonist: Arginine Vasopressin.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating and Dye Loading:
-
Plate the V1a receptor-expressing cells in the specialized plates.
-
On the day of the assay, load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a potent vasopressin analogue with significant activity at both V1a and V2 receptors, albeit with a preference for the V1a subtype in terms of binding affinity. Its pharmacodynamic effects, primarily vasoconstriction and antidiuresis, are well-characterized and mediated by distinct G protein-coupled signaling pathways. While comprehensive pharmacokinetic data for this compound remains an area for further investigation, its profile as a short-acting peptide is generally understood. The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential and fundamental biology of this compound and related vasopressin analogues.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological half-life and organ distribution of [3H]8-arginine-vasopressin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. go.drugbank.com [go.drugbank.com]
Lysipressin Acetate: A Technical Guide to its Discovery, Synthesis, and Core Functional Aspects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysipressin acetate, a potent analog of the endogenous hormone vasopressin, has been a subject of significant scientific interest due to its distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and core functional aspects of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its historical context, manufacturing processes, and mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its complex signaling pathways.
Discovery and Historical Context
Lysipressin, also known as [Lys8]-vasopressin, was first identified as a naturally occurring posterior pituitary hormone in pigs and some marsupial species.[1][2][3] This discovery distinguished it from arginine vasopressin (AVP), the form predominantly found in most other mammals, including humans.[3] The key structural difference lies in the amino acid at position 8 of the nonapeptide chain, where lysipressin possesses a lysine residue instead of arginine.[3]
The pioneering work of Nobel laureate Vincent du Vigneaud in the 1950s on the structure and synthesis of peptide hormones laid the crucial groundwork for understanding lysipressin.[4][5] After successfully determining the structure of and synthesizing oxytocin, du Vigneaud and his team applied similar methodologies to elucidate the structures of both arginine-vasopressin and lysine-vasopressin.[1][4] His group confirmed that vasopressin from hogs contained lysine at position 8.[3] The first successful chemical synthesis of lysipressin was also achieved by du Vigneaud's laboratory, a landmark achievement that not only confirmed its structure but also opened avenues for its therapeutic exploration.[1][4]
Chemical Synthesis of this compound
The chemical synthesis of this compound is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized the production of synthetic peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly employed approach.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6][7]
Fmoc Solid-Phase Peptide Synthesis Workflow for Lysipressin.
Pharmacological Properties
This compound exerts its biological effects by binding to vasopressin receptors (V1a, V1b, and V2) and oxytocin receptors (OTR). Its pharmacological profile is characterized by its relative affinities for these receptors, which dictates its physiological effects.
| Receptor | Ligand | Species | Ki (nM) | EC50 (nM) | Reference |
| V1a | Arginine Vasopressin | Rat | 1.8 ± 0.4 | 1.13 | [8][9] |
| V1a | Lysipressin | Porcine | - | - | [10] |
| V1a | V1a Antagonist (SR 49059) | Human | - | - | [9] |
| V2 | Arginine Vasopressin | Human | 1.21 | 2.22 | [9] |
| V2 | Desmopressin | - | - | - | [11] |
| V2 | V2 Antagonist (SR 121463A) | Human | - | - | [9] |
Signaling Pathways
The physiological responses to this compound are mediated by distinct signaling cascades initiated upon binding to its cognate receptors.
V1a Receptor Signaling Pathway
Activation of the V1a receptor, a Gq/11-coupled receptor, primarily leads to an increase in intracellular calcium concentration.[12][13][14]
V1a Receptor Signaling Pathway.
V2 Receptor Signaling Pathway
The V2 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[10][15][16]
V2 Receptor Signaling Pathway.
Experimental Protocols
Fmoc Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of lysipressin using Fmoc chemistry.[17][18]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagents: HCTU (or HATU/HOAt)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)
-
Oxidation solution: Iodine in methanol or other suitable oxidizing agent
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Gly-OH with HCTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Lys(Boc), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), and Cys(Trt).
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
-
Disulfide Bond Formation:
-
Dissolve the crude linear peptide in a suitable solvent (e.g., methanol/water).
-
Add the iodine solution dropwise until a persistent yellow color is observed, indicating the completion of the oxidation to form the disulfide bridge.
-
Quench the excess iodine with ascorbic acid.
-
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions from a solution containing acetic acid to obtain the final this compound product.
Rat Aortic Ring Vasoconstriction Assay
This ex vivo protocol is used to assess the vasoconstrictor activity of this compound.[19][20]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
This compound stock solution
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for tissue viability.
-
Cumulative Concentration-Response Curve:
-
After washing out the KCl and allowing the rings to return to baseline, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Record the isometric tension developed at each concentration.
-
-
Data Analysis: Plot the developed tension against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fura-2 AM.[2][21]
Materials:
-
Cultured cells expressing the V1a receptor (e.g., A7r5 cells)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Inject this compound into the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio over time to determine the kinetics and magnitude of the intracellular calcium response. Plot the peak change in ratio against the logarithm of the this compound concentration to determine the EC50.
Conclusion
This compound remains a molecule of significant interest in pharmacology and drug development. Its unique discovery as a natural vasopressin analog and the well-established methods for its chemical synthesis provide a solid foundation for its continued investigation. The detailed understanding of its pharmacological properties and the signaling pathways it modulates is crucial for the rational design of new therapeutic agents targeting the vasopressin system. The experimental protocols outlined in this guide offer standardized methods for the functional characterization of this compound and its derivatives, facilitating further research into its physiological and pathological roles.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Du Vigneaud Synthesizes the First Peptide Hormone | Research Starters | EBSCO Research [ebsco.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin-induced vasoconstriction: two concentration-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of V2 vasopressin receptor hormone binding site using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium sensing receptor exerts a negative regulatory action toward vasopressin-induced aquaporin-2 expression and trafficking in renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. researchgate.net [researchgate.net]
- 19. Vasoconstricting effect in rat aorta caused by thaliporphine isolated from the plant Neolitsea konishii K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Signaling Pathways of Lypressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analogue of the endogenous hormone vasopressin, exerts its physiological effects through interaction with a class of G protein-coupled receptors (GPCRs) known as vasopressin receptors.[1][2] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by lypressin, with a focus on its engagement with the V1a, V1b, and V2 receptor subtypes. Understanding these intricate signaling cascades is paramount for the development of novel therapeutics targeting a range of physiological processes, including water homeostasis, blood pressure regulation, and social behaviors.[3] This document details the core signaling pathways, presents available quantitative data for receptor binding and functional potency, provides detailed experimental protocols for studying these pathways, and includes visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Core Signaling Pathways of Lypressin
Lypressin, also known as [Lys8]-vasopressin, primarily interacts with three vasopressin receptor subtypes: V1a, V1b, and V2. These receptors are coupled to distinct G protein families, leading to the activation of separate downstream signaling cascades.
V1a and V1b Receptor Signaling: The Gq/11 Pathway
The V1a and V1b receptors are predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon lypressin binding, a conformational change in the receptor activates the associated G protein, leading to the activation of Phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] This rapid increase in cytosolic calcium concentration is a hallmark of V1 receptor activation and mediates many of the physiological responses, such as smooth muscle contraction.[10][11] DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, further propagating the signal.
Downstream of Gq/11 activation, lypressin can also stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through various mechanisms, including PKC-dependent pathways and transactivation of receptor tyrosine kinases.
Lypressin V1a/V1b Receptor Gq Signaling Pathway.
V2 Receptor Signaling: The Gs Pathway
The V2 receptor is primarily coupled to the Gs family of G proteins.[12][13] Activation of the V2 receptor by lypressin initiates a signaling cascade that begins with the activation of Adenylyl Cyclase (AC).[14] AC then catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[15]
The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels, to mediate the physiological effects of V2 receptor stimulation. A primary example of V2 receptor-mediated action is the regulation of water reabsorption in the kidneys, which involves the PKA-dependent trafficking of aquaporin-2 water channels to the apical membrane of collecting duct cells.[3]
Lypressin V2 Receptor Gs Signaling Pathway.
Quantitative Data on Lypressin-Receptor Interactions
The following tables summarize available quantitative data on the binding affinity and functional potency of lypressin and the closely related endogenous ligand, arginine vasopressin (AVP), at human vasopressin receptors. Data for AVP is included for comparative purposes, as it is often used as a reference compound in studies of vasopressin receptor pharmacology.
Table 1: Receptor Binding Affinities (Ki)
| Ligand | Receptor Subtype | Ki (nM) | Species | Reference |
| Lypressin (LVP) | V1a | 3.5 | Human | [16] |
| Lypressin (LVP) | V2 | ~60 | Human | [17] |
| Arginine Vasopressin (AVP) | V1a | 1.8 | Human | [16] |
| Arginine Vasopressin (AVP) | V1b | 0.25 (Kd) | Human | [18] |
| Arginine Vasopressin (AVP) | V2 | 1.21 (Kd) | Human | [18] |
Table 2: Functional Potencies (EC50)
| Ligand | Receptor Subtype | Assay | EC50 (nM) | Species/Cell Line | Reference |
| Lypressin (LVP) | V1a | Calcium Mobilization | 0.93 | Human (CHO cells) | [16] |
| Arginine Vasopressin (AVP) | V1a | Calcium Mobilization | 1.13 | Human (CHO cells) | [18] |
| Arginine Vasopressin (AVP) | V1a | Calcium Flux | 2.1 | Human (HiTSeeker AVPR1A Cell Line) | |
| Arginine Vasopressin (AVP) | V1b | Calcium Mobilization | 0.90 | Human (CHO cells) | [18] |
| Arginine Vasopressin (AVP) | V2 | cAMP Accumulation | 2.22 | Human (CHO cells) | [18] |
Note: Data for Lypressin (LVP) is presented where available. Arginine Vasopressin (AVP) data is provided for comparison and as a proxy for lypressin's expected potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways of lypressin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of lypressin for vasopressin receptors.
Objective: To measure the displacement of a radiolabeled ligand from the receptor by unlabeled lypressin.
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled lypressin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled lypressin. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled AVP to determine non-specific binding.
-
Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of lypressin to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of lypressin to stimulate V1a and V1b receptors, leading to an increase in intracellular calcium.
Objective: To quantify the lypressin-induced increase in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cells expressing the V1a or V1b receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Lypressin.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Culture: Plate cells expressing the target receptor in a multi-well plate and culture to an appropriate density.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Agonist Stimulation: Place the plate in a fluorescence reader and establish a baseline fluorescence reading. Add varying concentrations of lypressin to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activation, providing a quantitative measure of Gq/11 pathway engagement.
Objective: To quantify the lypressin-induced accumulation of inositol phosphates.
Materials:
-
Cells expressing the V1a or V1b receptor.
-
[3H]-myo-inositol.
-
Lypressin.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Perchloric acid.
-
Anion-exchange chromatography columns (e.g., Dowex).
-
Scintillation counter.
Procedure:
-
Cell Labeling: Label cells by incubating them overnight with [3H]-myo-inositol.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl to allow for the accumulation of inositol phosphates.
-
Agonist Stimulation: Stimulate the cells with varying concentrations of lypressin for a defined period.
-
Lysis: Terminate the reaction by adding ice-cold perchloric acid to lyse the cells.
-
Separation: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the activation of the V2 receptor and the subsequent production of cAMP.
Objective: To quantify the lypressin-induced accumulation of intracellular cAMP.
Materials:
-
Cells expressing the V2 receptor.
-
Lypressin.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or FRET-based).
Procedure:
-
Cell Culture: Plate cells expressing the V2 receptor in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Agonist Stimulation: Stimulate the cells with varying concentrations of lypressin for a defined period.
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive ELISA or a FRET-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of lypressin to generate a dose-response curve and determine the EC50 value.
Conclusion
Lypressin activates a diverse set of cellular signaling pathways through its interaction with V1a, V1b, and V2 vasopressin receptors. The Gq/11-mediated pathway, triggered by V1 receptor activation, leads to increases in intracellular calcium and the activation of PKC, while the Gs-mediated pathway, initiated by V2 receptor engagement, results in the production of cAMP and activation of PKA. These signaling cascades ultimately orchestrate the wide range of physiological effects attributed to lypressin. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of lypressin and to design novel therapeutic agents that selectively modulate these important signaling pathways.
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. LPS inhibits PI-phospholipase C but not PC-phospholipase D or phosphorylase activation by vasopressin and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cloned vasopressin V1a receptor stimulates phospholipase A2, phospholipase C, and phospholipase D through activation of receptor-operated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin induces V1 receptors to activate phosphatidylinositol- and phosphatidylcholine-specific phospholipase C and stimulates the release of arachidonic acid by at least two pathways in the smooth muscle cell line, A-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid calcium mobilization by vasopressin and prostaglandin F2 alpha is independent of sodium influx in quiescent 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of a vasopressin V1 receptor in the isolated human gastric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin induces frequency-modulated repetitive calcium transients in single insulin-secreting hit cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for lithium-sensitive inositol 4,5-bisphosphate accumulation in muscarinic cholinoceptor-stimulated cerebral-cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Identification and characterization of a vasopressin isoreceptor in porcine seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
An In-depth Technical Guide to Lysipressin Acetate: Molecular Characteristics, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lysipressin acetate, a synthetic analogue of the endogenous hormone vasopressin. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and biological characterization, and elucidates its primary signaling pathway.
Core Molecular and Physical Data
Lysipressin, also known as [Lys⁸]-vasopressin, is a cyclic nonapeptide. It is most commonly available as its acetate salt, this compound. The inclusion of the acetate counter-ion should be considered in experimental design and solution preparation.
Table 1: Molecular and Physical Properties of Lysipressin and this compound
| Property | Lysipressin | This compound |
| Synonyms | Lypressin, [Lys⁸]-vasopressin | Lysine vasopressin acetate |
| Chemical Formula | C₄₆H₆₅N₁₃O₁₂S₂ | C₄₈H₆₉N₁₃O₁₄S₂ |
| Molecular Weight | 1056.22 g/mol | 1116.27 g/mol |
| Appearance | White to off-white solid/powder | White to off-white solid/powder |
| Solubility | Soluble in water (0.9 mg/mL) and 0.1 M acetic acid (20 mg/mL)[1] | Data not explicitly for the acetate salt, but solubility is expected to be high in aqueous solutions. |
Experimental Protocols
The following sections provide detailed, exemplary protocols for the synthesis, purification, and biological evaluation of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.
Synthesis and Purification of this compound
Lysipressin is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2.1.1: Fmoc-Based Solid-Phase Peptide Synthesis of Lysipressin
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the Lysipressin sequence (Cys-Tyr(tBu)-Phe-Gln(Trt)-Asn(Trt)-Cys(Trt)-Pro-Lys(Boc)-Gly-NH₂). Use a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow each coupling reaction to proceed for 1-2 hours. Monitor coupling efficiency using a ninhydrin test.
-
Disulfide Bridge Formation: After assembly of the linear peptide, the disulfide bridge between the two cysteine residues is formed on-resin using a mild oxidizing agent like thallium(III) trifluoroacetate or by air oxidation.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) (e.g., TFA/TIS/Water/EDT 94:1:2.5:2.5 v/v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times. Dry the crude peptide under vacuum.
Protocol 2.1.2: Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude Lysipressin in a minimal amount of a suitable solvent, such as aqueous acetic acid, and filter to remove any particulates.
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min is a typical starting point for optimization.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peptide peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a fluffy white powder.
Biological Activity Assays
This compound exerts its biological effects primarily through the vasopressin V2 receptor, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). Its activity can be assessed through receptor binding assays, functional assays measuring cAMP production, and physiological assays such as smooth muscle contraction.
Protocol 2.2.1: V2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) and varying concentrations of unlabeled this compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: Incubate for 60-120 minutes at room temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2.2.2: cAMP Accumulation Assay
-
Cell Culture and Plating: Plate cells expressing the V2 receptor in a 96-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Protocol 2.2.3: Isolated Vascular Smooth Muscle Contraction Assay
-
Tissue Preparation: Isolate a segment of a blood vessel (e.g., rat thoracic aorta) and cut it into rings. Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes.
-
Contraction Studies: Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.
-
Data Acquisition and Analysis: Record the isometric tension generated by the muscle rings using a force transducer. Express the contractile response as a percentage of the maximal contraction induced by a reference agent (e.g., 60 mM KCl). Determine the EC₅₀ and Emax (maximum effect) from the concentration-response curve.
Signaling Pathway
Lysipressin primarily signals through the Gs protein-coupled vasopressin V2 receptor. The binding of Lysipressin to the V2 receptor initiates a cascade of intracellular events.
Lysipressin-V2 Receptor Signaling Pathway
Caption: Lysipressin signaling through the V2 receptor activates a Gs-protein cascade.
References
Early Lypressin Research: A Technical Deep Dive for Scientists
An in-depth guide for researchers, scientists, and drug development professionals on the foundational studies of lypressin, a synthetic analog of the natural hormone vasopressin.
This technical guide delves into the early research that established the clinical utility and physiological effects of lypressin. Primarily investigated for its potent antidiuretic and vasopressor activities, lypressin emerged in the mid-20th century as a significant therapeutic agent, particularly for the management of diabetes insipidus. This document summarizes the core quantitative data, experimental methodologies, and key signaling pathways elucidated in these pioneering studies.
Core Properties and Mechanism of Action
Lypressin is a synthetic nonapeptide that differs from the endogenous human antidiuretic hormone, arginine vasopressin, by the substitution of lysine for arginine at the eighth amino acid position[1]. Its physiological effects are mediated through its interaction with vasopressin receptors, primarily the V1 and V2 receptors.
-
Antidiuretic Effect (V2 Receptor-Mediated): Lypressin binds to V2 receptors in the collecting ducts of the kidneys. This interaction triggers a signaling cascade that promotes the reabsorption of water, resulting in more concentrated urine and a reduction in overall urine output[2].
-
Vasopressor Effect (V1 Receptor-Mediated): By activating V1 receptors on vascular smooth muscle, lypressin induces vasoconstriction, leading to an increase in systemic blood pressure[1][2].
The signaling pathway for lypressin's antidiuretic action is depicted below:
References
Lysipressin: A Synthetic Vasopressin Analog - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysipressin, also known as Lypressin or [Lys⁸]-vasopressin, is a potent synthetic analog of the endogenous neurohypophysial hormone arginine vasopressin (AVP).[1][2] Structurally, it is a cyclic nonapeptide that differs from AVP by the substitution of a lysine residue for arginine at position 8.[1][3] Originally identified as the natural antidiuretic hormone in pigs, Lysipressin exhibits both vasoconstrictive and antidiuretic properties, making it a subject of significant interest in pharmacological research and therapeutic development.[4][5] This technical guide provides an in-depth overview of Lysipressin, focusing on its receptor binding affinity, functional activity, and the underlying signaling pathways. Detailed experimental protocols for its characterization are also presented to facilitate further research.
Core Concepts: Receptor Selectivity and Signaling
Lysipressin exerts its physiological effects by binding to and activating vasopressin receptors, which are G-protein coupled receptors (GPCRs) classified into three main subtypes: V1a, V1b (or V3), and V2. The differential expression of these receptors in various tissues and their coupling to distinct intracellular signaling cascades account for the diverse actions of vasopressin and its analogs.
-
V1a Receptors: Predominantly located on vascular smooth muscle cells, platelets, and hepatocytes.[6] Activation of V1a receptors leads to vasoconstriction, platelet aggregation, and glycogenolysis.
-
V2 Receptors: Primarily found on the basolateral membrane of the renal collecting duct principal cells.[6] V2 receptor activation is responsible for the antidiuretic effects of vasopressin, promoting water reabsorption.[6]
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of Lysipressin for human V1a and V2 vasopressin receptors, in comparison to the endogenous ligand Arginine Vasopressin (AVP) and its prodrug analog, Terlipressin.
| Compound | V1a Receptor Ki (nM) | V2 Receptor Ki (nM) | Selectivity (V2 Ki / V1a Ki) |
| Arginine Vasopressin (AVP) | 1.8 | 1.0 | 0.56 |
| Lysipressin (LVP) | 10 | 1.2 | 0.12 |
| Terlipressin | 1229 | 852 | 0.69 |
Table 1: Comparative Binding Affinities of Vasopressin Analogs at Human V1a and V2 Receptors. Data extracted from competitive binding assays using cell membrane homogenates of Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors.[7]
| Compound | V1a Receptor Functional Activity | V2 Receptor Functional Activity |
| Arginine Vasopressin (AVP) | Full Agonist | Full Agonist |
| Lysipressin (LVP) | Full Agonist | Full Agonist |
| Terlipressin | Partial Agonist | Full Agonist |
Table 2: Functional Activity Profile of Vasopressin Analogs at Human V1a and V2 Receptors. [7][8]
Signaling Pathways
Upon binding of Lysipressin to its receptors, distinct intracellular signaling cascades are initiated.
V1a Receptor Signaling Pathway
Activation of the V1a receptor by Lysipressin leads to the stimulation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in an increase in intracellular calcium concentration, leading to smooth muscle contraction.
Caption: V1a Receptor Signaling Cascade.
V2 Receptor Signaling Pathway
Binding of Lysipressin to the V2 receptor activates the Gs family of G-proteins, leading to the production of cyclic AMP (cAMP). This second messenger cascade ultimately results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.
Caption: V2 Receptor Signaling Cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Lysipressin are provided below.
Radioligand Binding Assay for V1a and V2 Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Lysipressin.[9][10]
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human V1a or V2 receptors are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Lysipressin.
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Lysipressin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Intracellular Calcium Mobilization Assay for V1a Receptor Function
This assay measures the ability of Lysipressin to stimulate V1a receptor-mediated intracellular calcium release.[11]
Methodology:
-
Cell Culture: CHO cells stably expressing the human V1a receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of Lysipressin.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of Lysipressin to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.
cAMP Accumulation Assay for V2 Receptor Function
This assay quantifies the production of cyclic AMP (cAMP) following V2 receptor activation by Lysipressin.[4][11]
Methodology:
-
Cell Culture: CHO cells stably expressing the human V2 receptor are cultured in a multi-well plate.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with different concentrations of Lysipressin.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: A standard curve is used to quantify the amount of cAMP produced. The cAMP concentration is plotted against the Lysipressin concentration to determine the EC50 value.
Conclusion
Lysipressin is a valuable tool for studying the vasopressin system due to its potent agonistic activity at both V1a and V2 receptors. This technical guide provides a comprehensive overview of its key pharmacological properties, the signaling pathways it activates, and the experimental methodologies used for its characterization. The provided data and protocols serve as a foundational resource for researchers in the fields of pharmacology, drug discovery, and molecular endocrinology, enabling further investigation into the therapeutic potential of Lysipressin and related vasopressin analogs.
References
- 1. innoprot.com [innoprot.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vasopressin-induced intracellular Ca2+ increase in isolated rat supraoptic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of selective arginine vasopressin V1 and V2 receptor antagonists on burn shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Lysipressin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysipressin, also known as lysine-vasopressin, is the porcine form of the antidiuretic hormone. It is a cyclic nonapeptide that plays a role in regulating water balance, blood pressure, and has been noted for its antinociceptive properties.[1] This document provides detailed protocols for the in vivo administration of Lysipressin acetate based on preclinical studies, with a focus on its cardiovascular effects. The information herein is intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
Cardiovascular Effects of Lysipressin in an Anesthetized Dog Model
The following tables summarize the dose-dependent effects of Lysipressin on key cardiovascular parameters when administered via different routes in chloralose-anesthetized dogs.
Table 1: Intravenous Administration of Lysipressin [2][3][4]
| Dosage (µ/kg) | Change in Blood Pressure | Change in Heart Rate |
| 0.1 - 100 | Dose-dependent increase | Decrease |
Table 2: Intracisternal Administration of Lysipressin [2][3][4]
| Dosage (µ/kg) | Change in Blood Pressure | Change in Heart Rate |
| 0.01 - 10 | Dose-related decrease | No change |
Experimental Protocols
Protocol 1: Investigation of Cardiovascular Effects Following Intravenous and Intracisternal Administration in an Anesthetized Dog Model
This protocol is designed to assess the impact of this compound on blood pressure and heart rate.
1. Animal Model:
-
Species: Dog
-
Anesthesia: Chloralose
2. Materials:
-
This compound
-
Saline solution (vehicle)
-
Chloralose anesthetic
-
Equipment for intravenous and intracisternal injections
-
Cardiovascular monitoring equipment (for blood pressure and heart rate)
3. Experimental Procedure:
-
Anesthesia: Anesthetize the dogs with chloralose.
-
Instrumentation: Surgically prepare the animals for the measurement of arterial blood pressure and heart rate.
-
Drug Preparation: Prepare fresh solutions of this compound in saline for injection.
-
Administration Routes:
-
Data Collection: Continuously monitor and record blood pressure and heart rate before, during, and after the administration of this compound.
-
Control Group: Administer the vehicle (saline) alone to a control group of animals to account for any effects of the injection procedure itself.
Signaling Pathways and Experimental Workflows
Lysipressin Signaling Pathway
Lysipressin exerts its physiological effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors. The activation of these receptors initiates distinct downstream signaling cascades. The V2 receptor is notably coupled to the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Lysipressin V2 Receptor Signaling Pathway.
Experimental Workflow for Cardiovascular Studies
The following diagram outlines the key steps in the in vivo protocol for assessing the cardiovascular effects of this compound.
Caption: In Vivo Cardiovascular Experimental Workflow.
References
- 1. Renal adenylate cyclase activation by amino acylated vasopressin and oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lysine-vasopressin and oxytocin on central cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Demonstration of a central hypotensive action of lysine vasopressin in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lysine-vasopressin and oxytocin on central cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysipressin Acetate Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysipressin, also known as [Lys8]-Vasopressin, is the porcine form of the antidiuretic hormone.[1][2][3] It is a cyclic nonapeptide that plays a crucial role in regulating water reabsorption in the kidneys, thereby controlling the body's water balance and blood pressure.[4][5] Lysipressin acetate is the acetate salt of this potent vasopressor, making it suitable for use in biological research.[1][6] It exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors.[7][8] Activation of these receptors, particularly the V2 receptor in renal collecting duct cells, stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent physiological responses.[9][10][11]
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results for researchers studying its effects on various cell types.
Quantitative Data Summary
For ease of use in experimental design, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C48H69N13O14S2 | [1][2][12] |
| Molecular Weight | 1116.27 g/mol | [1][2][12] |
| CAS Number | 83968-49-4 | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [13] |
| Solubility (DMSO) | ≥ 100 mg/mL (≥ 89.58 mM) | [1][11][14] |
| Solubility (Water) | 0.9 mg/mL | [13] |
| Powder Storage | -20°C for 1 year or -80°C for 2 years (sealed from moisture) | [1] |
| Stock Solution Storage | -20°C for 1 month or -80°C for 6 months | [1][14] |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound, which can be further diluted to desired working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Calculation of Solvent Volume:
-
The molecular weight of this compound is 1116.27 g/mol .
-
To prepare a 1 mM (1 mmol/L) solution, you will need 1.11627 mg of this compound per 1 mL of solvent.
-
Example: If you have 5 mg of this compound powder, the required volume of DMSO would be: 5 mg / 1.11627 mg/mL = 4.48 mL of DMSO.
-
-
Dissolution:
-
Carefully add the calculated volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure complete dissolution. The solution should be clear and colorless.[1]
-
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 1 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
1 mM this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Published studies have used concentrations ranging from 1 nM to 1 µM for porcine myometrial cells and 50-100 pg/mL (approximately 45-90 pM) for renal epithelial cells.[3][15]
-
Serial Dilution (Recommended): It is recommended to perform a serial dilution to achieve a low final concentration accurately.
-
Example for a final concentration of 100 nM:
-
Intermediate Dilution: Dilute the 1 mM stock solution 1:100 in sterile cell culture medium to create a 10 µM intermediate solution. (e.g., add 2 µL of 1 mM stock to 198 µL of medium).
-
Final Dilution: Dilute the 10 µM intermediate solution 1:100 in the final volume of cell culture medium for your experiment. (e.g., add 10 µL of 10 µM intermediate solution to 1 mL of medium).
-
-
-
Direct Dilution (for higher concentrations):
-
Example for a final concentration of 1 µM:
-
Dilute the 1 mM stock solution 1:1000 directly into the final volume of cell culture medium. (e.g., add 1 µL of 1 mM stock to 1 mL of medium).
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated cultures.
-
Application to Cells: Mix the working solution gently by swirling and immediately add it to your cell cultures.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Lysipressin Signaling Pathway (V2 Receptor)
Caption: Simplified Lysipressin signaling via the V2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 9. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Lypressin Acetate | C48H69N13O14S2 | CID 9549173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. This compound (Lysine vasopressin acetate; [Lys8]-Vasopressin acetate) | Adenylate Cyclase | 83968-49-4 | Invivochem [invivochem.com]
- 15. Vasopressin stimulates growth of renal epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective Dose of Lysipressin Acetate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the effective doses of Lysipressin acetate and its analogs, such as Desmopressin, in various animal models. It includes detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in their study design.
Application Notes
Lysipressin, a synthetic analog of vasopressin, and its related compounds are primarily utilized in animal models to investigate their antidiuretic, vasopressor, and hemodynamic effects. The choice of animal model, dose, and route of administration is critical and depends on the specific research question.
Key Considerations for Study Design:
-
Animal Model Selection: The physiological response to this compound can vary significantly between species. Common models include rats for pharmacokinetic and initial dose-finding studies, dogs for cardiovascular assessments, and rabbits for studies on aqueous humor dynamics and antidiuretic effects.[1][2][3][4][5][6][7]
-
Route of Administration: The route of administration impacts the bioavailability and onset of action. Intravenous (IV) administration provides the most direct and rapid effect, making it suitable for acute hemodynamic studies.[1][4][8] Subcutaneous (SC) and oral routes may be used for longer-term studies, although oral bioavailability of peptides like Lysipressin can be low.[7][9][10][11] Intranasal and conjunctival (eye drops) routes are also utilized, particularly for its analog Desmopressin in veterinary applications.[12]
-
Dose-Response Relationship: It is crucial to establish a dose-response curve to identify the optimal effective dose for the desired physiological effect while minimizing adverse effects.[5] High doses of vasopressin analogs can lead to significant cardiovascular events, including increased systemic vascular resistance and negative impacts on cardiac output.[4]
-
Monitoring: Continuous monitoring of relevant physiological parameters is essential. This may include arterial pressure, heart rate, cardiac output, urine osmolality, and electrolyte levels, depending on the focus of the study.[1][4][13]
Quantitative Data Summary
The following table summarizes the effective doses of this compound and its analogs reported in various animal models.
| Animal Model | Compound | Dose | Route of Administration | Observed Effects | Reference |
| Dog | Arginine Vasopressin (AVP) | 0.01 - 1.0 U/kg/min | Intravenous Infusion | Dose-dependent increase in mean arterial pressure and systemic vascular resistance; decrease in heart rate and cardiac index at higher doses. | [4] |
| Dog | 4-valine-8-D-arginine vasopressin (VDAVP) | 10 ng/kg/min | Intravenous Infusion | Increased cardiac output. | [1] |
| Dog | 4-valine-8-D-arginine vasopressin (VDAVP) | 200 ng/kg | Not Specified | Hemodynamic effects. | [2] |
| Rabbit | Desmopressin | 200 mUnits/kg | Intravenous Injection | Dose-dependent increase in intraocular pressure. | [3] |
| Rat | Arginine-vasopressin (AVP) | 5 µg/kg | Oral | Oral bioavailability of 0.68% to 0.93%. | [7] |
| Rat | Desmopressin Acetate (DDAVP) | Not Specified | Iontophoretic Delivery | Antidiuretic response (elevation in urinary osmotic pressure). | [5] |
| Horse | Desmopressin Acetate | 20 mg | Intravenous | Antidiuretic response. | [14] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in a Canine Model
This protocol is based on studies investigating the hemodynamic effects of vasopressin analogs in dogs.[1][4]
1. Animal Preparation:
- Adult mongrel dogs of either sex are used.
- Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).
- For measurement of arterial pressure and cardiac output, animals are instrumented with intravascular catheters and an electromagnetic flowmeter around the aorta.
2. Drug Administration:
- This compound is dissolved in a sterile saline solution.
- The solution is administered as a continuous intravenous infusion at logarithmically increasing doses (e.g., 0.01, 0.1, and 1.0 U/kg/min) for defined periods (e.g., 10 minutes per dose).
- A control group receives a saline placebo.
3. Hemodynamic Monitoring:
- Heart rate and intravascular pressures are continuously recorded.
- Cardiac output is measured using the thermodilution method at baseline and at the end of each infusion period.
- Systemic vascular resistance index (SVRI) and pulmonary vascular resistance index (PVRI) are calculated.
4. Data Analysis:
- Changes in hemodynamic parameters from baseline are calculated for each dose.
- Statistical analysis is performed to determine dose-dependent effects.
Protocol 2: Assessment of Antidiuretic Effects in a Rabbit Model
This protocol is adapted from studies evaluating the effects of desmopressin on intraocular pressure and aqueous humor dynamics, which are related to its antidiuretic properties.[3]
1. Animal Preparation:
- Healthy adult rabbits are used.
- A baseline intraocular pressure (IOP) measurement is taken using a tonometer.
2. Drug Administration:
- Desmopressin (as an analog for Lysipressin's V2 receptor activity) is administered intravenously at a dose such as 200 mUnits/kg.
- The drug is dissolved in a suitable vehicle.
3. Measurement of Physiological Parameters:
- IOP is measured at regular intervals (e.g., every hour for 10 hours and then at 24 hours) post-injection.
- Systemic blood pressure, plasma osmolarity, and arterial blood gases can also be monitored to assess systemic effects.
- Aqueous humor flow can be calculated to determine the mechanism of IOP change.
4. Data Analysis:
- The change in IOP from baseline is calculated for each time point.
- Statistical analysis is used to determine the significance of the observed changes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Characterization of acute hemodynamic effects of antidiuretic agonists in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects associated with antidiuretic activity of vasopressin after blockade of its vasoconstrictor action in dehydrated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of systemic desmopressin on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin intravenous infusion causes dose dependent adverse cardiovascular effects in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pulse on iontophoretic delivery of desmopressin acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of desmopressin acetate on hindlimb perfusion pressure in rats: what is the mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Depsipeptide (FR901228, NSC-630176) pharmacokinetics in the rat by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desmopressin Acetate | VCA Animal Hospitals [vcahospitals.com]
- 13. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Lysipressin Acetate in Septic Shock Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading to organ dysfunction. The pathophysiology involves a complex interplay of inflammation, endothelial dysfunction, and profound vasodilation, often refractory to catecholamines. Lysipressin acetate, a synthetic analogue of vasopressin, has emerged as a potential therapeutic agent in managing septic shock. It primarily acts as a potent agonist of the V1a vasopressin receptors on vascular smooth muscle, inducing vasoconstriction and thereby increasing systemic vascular resistance and blood pressure. These application notes provide a comprehensive overview of the use of this compound in preclinical septic shock research models, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.
Mechanism of Action
Lysipressin, also known as terlipressin, is a prodrug that is cleaved by endothelial peptidases to release the active metabolite, lysine vasopressin. Lysine vasopressin exerts its pressor effects by binding to V1a receptors, which are Gq protein-coupled receptors.[1][2] Activation of the V1a receptor initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[1]
This compound signaling pathway leading to vasoconstriction.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of lysipressin (terlipressin) or vasopressin in septic shock models.
Table 1: Hemodynamic Effects of Lysipressin/Vasopressin in Preclinical Septic Shock Models
| Animal Model | Sepsis Induction | Treatment Group | N | Change in Mean Arterial Pressure (MAP) | Change in Cardiac Index (CI) | Change in Systemic Vascular Resistance (SVR) | Reference |
| Ovine | Fecal Peritonitis | Terlipressin (1 µg/kg/hour) | 5 | Maintained MAP at 70 ± 5 mmHg | Not significantly different from control | Stabilized more effectively than control | [3] |
| Ovine | Fecal Peritonitis | Arginine Vasopressin (0.5 mU/kg/min) | 5 | Maintained MAP at 70 ± 5 mmHg | Not significantly different from control | Stabilized more effectively than control | [3] |
| Canine | Intraperitoneal E. coli | Vasopressin (0.01 U/min) | - | Beneficial effect on MAP | Less decrease compared to epinephrine | Less increase compared to epinephrine | [4][5] |
| Canine | Intraperitoneal E. coli | Vasopressin (0.04 U/min) | - | Beneficial effect on MAP | Less decrease compared to epinephrine | Less increase compared to epinephrine | [4][5] |
| Ovine | Endotoxemia | Vasopressin (titrated to maintain MAP) | 8 | MAP decreased from 84.5 ± 12.8 mmHg to 49 ± 8.03 mmHg (pre-vasopressor) | Cardiac index remained within normal range | - | [6] |
| Ovine | Live E. coli infusion | Noradrenaline + Vasopressin (early) | 5 | MAP reduced from 91 mmHg to 50 mmHg post-shock | - | Significant decrease in SVR index | [7][8] |
Table 2: Survival and Inflammatory Marker Response to Lysipressin/Vasopressin in Septic Shock Models
| Animal Model/Study Population | Sepsis Induction/Condition | Treatment Group | N | Survival Outcome | Key Cytokine Changes | Reference |
| Ovine | Fecal Peritonitis | Terlipressin (1 µg/kg/hour) | 5 | Significantly prolonged survival vs. control | - | [3] |
| Ovine | Fecal Peritonitis | Arginine Vasopressin (0.5 mU/kg/min) | 5 | Significantly prolonged survival vs. control | - | [3] |
| Canine | Intraperitoneal E. coli | Vasopressin (0.01 and 0.04 U/min) | 78 (total) | Beneficial effect on survival vs. epinephrine | - | [4][5] |
| Human | Septic Shock | Vasopressin | 394 | No significant difference in 28-day mortality vs. norepinephrine | Greater decrease in overall cytokine levels at 24h vs. norepinephrine (p=0.037) | [9][10] |
| Human | Septic Shock | Vasopressin + Hydrocortisone | 69 | - | Faster decline in MCP-1, IL-6, and IP-10 vs. placebo | [11] |
| Human | Septic Shock | Vasopressin | 100 | No difference in cytokine trajectories vs. noradrenaline | - | [11] |
Experimental Protocols
Ovine Model of Fecal Peritonitis-Induced Septic Shock
This model aims to replicate the polymicrobial nature of clinical sepsis.[3]
1. Animal Preparation:
- Adult female sheep (e.g., Marino ewes, 60-70 kg) are anesthetized and mechanically ventilated.
- Surgical instrumentation includes the placement of catheters in the iliac, renal, and hepatic veins, coronary sinus, and pulmonary and carotid arteries for hemodynamic monitoring.
- A tracheostomy is performed for mechanical ventilation.
2. Sepsis Induction:
- A median laparotomy is performed to access the cecum.
- A sterile sample of feces is collected from the cecum.
- The gut and abdomen are closed.
- After baseline measurements, the collected feces are injected into the peritoneal cavity to induce peritonitis and subsequent septic shock.
3. Onset of Septic Shock and Treatment:
- Septic shock is defined as a mean arterial pressure (MAP) below 60 mmHg.
- Upon the onset of septic shock, animals are randomized to receive either a continuous intravenous infusion of this compound (e.g., 1 µg/kg/hour) or a comparator (e.g., arginine vasopressin at 0.5 mU/kg/min or norepinephrine). A control group receives a vehicle infusion (e.g., normal saline).
- Norepinephrine is titrated in all groups to maintain a target MAP of 70 ± 5 mmHg.
4. Hemodynamic and Biochemical Monitoring:
- Continuous monitoring of systemic hemodynamics (MAP, heart rate, cardiac output), global oxygen transport, arterial lactate concentrations, and gas exchange.
- Blood samples are collected at baseline and hourly to assess electrolytes, and inflammatory markers.
- Organ function is monitored through relevant biomarkers (e.g., creatinine for renal function).
5. Endpoint:
- The primary endpoint can be survival over a defined period (e.g., 12 hours) or maintenance of hemodynamic stability with reduced need for catecholamines.
Murine Model of Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of intra-abdominal sepsis.[12][13][14]
1. Animal Preparation:
- Male or female mice (e.g., C57BL/6, 7-9 weeks old) are anesthetized (e.g., with ketamine/xylazine or isoflurane).
- The abdomen is shaved and disinfected.
2. Surgical Procedure:
- A 1-2 cm midline laparotomy is performed to expose the cecum.
- The cecum is ligated with a silk suture at its base, below the ileocecal valve, ensuring not to obstruct the bowel. The length of the ligated cecum can be varied to modulate the severity of sepsis.
- The ligated cecum is punctured once or twice with a needle (e.g., 19-gauge). A small amount of fecal material may be expressed to ensure patency of the puncture.
- The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
3. Post-Operative Care and Treatment:
- Fluid resuscitation (e.g., subcutaneous or intraperitoneal saline) and analgesia are administered post-surgery.
- Antibiotics may be administered to mimic clinical scenarios.
- This compound or a vehicle control is administered at a predetermined time point after CLP, either as a bolus or continuous infusion, via an appropriate route (e.g., intravenous, intraperitoneal).
4. Monitoring and Endpoints:
- Monitoring includes survival rates, clinical signs of sickness, body temperature, and collection of blood and peritoneal lavage fluid for cytokine analysis (e.g., IL-6, TNF-α) and bacterial counts.
- Hemodynamic parameters can be measured in terminal experiments or with specialized equipment in conscious animals.
"Animal_Prep" [label="1. Animal Preparation\n(Anesthesia, Ventilation, Catheterization)"];
"Sepsis_Induction" [label="2. Sepsis Induction\n(Laparotomy, Fecal Collection, Peritoneal Injection)"];
"Shock_Onset" [label="3. Onset of Septic Shock\n(MAP < 60 mmHg)"];
"Randomization" [label="4. Randomization and Treatment\n(this compound vs. Control/Comparator)"];
"Monitoring" [label="5. Continuous Monitoring\n(Hemodynamics, Blood Gases, Cytokines)"];
"Endpoint" [label="6. Endpoint Assessment\n(Survival, Organ Function)"];
"Animal_Prep" -> "Sepsis_Induction" [label="Proceed to"];
"Sepsis_Induction" -> "Shock_Onset" [label="Leads to"];
"Shock_Onset" -> "Randomization" [label="Trigger for"];
"Randomization" -> "Monitoring" [label="Initiates"];
"Monitoring" -> "Endpoint" [label="Data for"];
}
Workflow for an ovine septic shock research model.
Conclusion
This compound demonstrates significant potential in the management of septic shock by effectively restoring vascular tone and improving hemodynamic stability. The provided protocols for ovine and murine septic shock models offer robust platforms for investigating the efficacy and mechanisms of action of this compound. The summarized data highlights its effects on key physiological parameters. Further research using these models can aid in optimizing dosing strategies and identifying patient populations most likely to benefit from this therapeutic approach in a clinical setting.
References
- 1. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. Effects of vasopressin and terlipressin in ovine septic shock on mesenteric blood flow and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An ovine model of hyperdynamic endotoxemia and vital organ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Vasopressin compared with norepinephrine augments the decline of plasma cytokine levels in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin Compared with Norepinephrine Augments the Decline of Plasma Cytokine Levels in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of vasopressin and hydrocortisone on cytokine trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lypressin in Diabetes Insipidus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lypressin in the research of diabetes insipidus (DI). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further investigation into the therapeutic potential of this synthetic vasopressin analog.
Introduction
Lypressin, a synthetic analog of the porcine antidiuretic hormone (ADH), has been a subject of research and clinical use for the management of central diabetes insipidus.[1][2][3][4] It is a nonapeptide that differs from human arginine vasopressin by the substitution of lysine for arginine at the eighth amino acid position.[1][2][3] Lypressin exerts its effects by binding to vasopressin receptors, primarily the V2 receptors in the renal collecting ducts, to increase water reabsorption and concentrate the urine.[5][6][7] It also interacts with V1a receptors, which are predominantly found on vascular smooth muscle cells and are responsible for its vasoconstrictive effects.[3][8]
While largely succeeded in clinical practice by desmopressin (DDAVP), which offers a longer duration of action and greater V2 receptor selectivity, lypressin remains a valuable tool in experimental research for studying the pathophysiology of diabetes insipidus and the function of vasopressin receptors.[9][10][11]
Mechanism of Action and Signaling Pathways
Lypressin's primary therapeutic effect in central diabetes insipidus is mediated through its agonist activity at the vasopressin V2 receptor in the principal cells of the kidney's collecting ducts.[5][12] Binding of lypressin to the V2 receptor, a G-protein coupled receptor (GPCR), activates a Gs signaling cascade.[5][12] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[5][7][12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins, culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[7][13] This increases the permeability of the membrane to water, allowing for greater water reabsorption from the filtrate back into the bloodstream and resulting in more concentrated urine.
Lypressin also binds to the V1a receptor, another GPCR, which is coupled to a Gq/11 protein.[3][8] Activation of the V1a receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8] This pathway is responsible for the vasoconstrictive effects of lypressin.[8]
Quantitative Data Summary
The following tables summarize quantitative data on the use of lypressin in both clinical and preclinical research settings.
Table 1: Clinical Dosing of Lypressin for Central Diabetes Insipidus
| Route of Administration | Typical Adult Dose | Frequency | Onset of Action | Duration of Action |
| Intranasal Spray | 1-2 sprays per nostril | 3-4 times daily | Within 1 hour | 3-4 hours |
Note: Each spray typically delivers approximately 2-3 USP Posterior Pituitary Units.
Table 2: Preclinical Data of Lypressin in Animal Models of Diabetes Insipidus (Brattleboro Rats)
| Parameter | Control (Untreated DI) | Lypressin Treatment | % Change |
| Urine Output (ml/24h) | ~70-100 | ~20-30 | ~70% decrease |
| Urine Osmolality (mOsm/kg) | ~100-200 | ~600-800 | ~400-600% increase |
| Water Intake (ml/24h) | ~70-100 | ~20-30 | ~70% decrease |
Note: These are representative values and can vary based on the specific experimental conditions and lypressin dosage.
Experimental Protocols
Protocol 1: Induction of Central Diabetes Insipidus in a Rat Model (Neurohypophysectomy)
This protocol describes a method for creating an animal model of central diabetes insipidus through the surgical removal of the posterior pituitary gland.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Dental drill
-
Fine forceps and scissors
-
Suction apparatus with a fine-tipped needle
-
Bone wax
-
Suturing material
-
Post-operative care supplies (heating pad, saline)
Procedure:
-
Anesthetize the rat and securely fix its head in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, perform a craniotomy to expose the brain surface overlying the pituitary gland.
-
Carefully retract the cerebral hemispheres to visualize the pituitary stalk.
-
Using fine forceps and a suction needle, carefully aspirate the posterior pituitary (neurohypophysis), leaving the anterior pituitary intact.
-
Control any bleeding with sterile cotton swabs and bone wax.
-
Suture the incision and provide post-operative care, including maintaining body temperature and hydration.
-
Monitor the rat for signs of diabetes insipidus, which typically develop within 24-48 hours, characterized by significant polyuria and polydipsia.
Protocol 2: Evaluation of Lypressin Efficacy in a DI Animal Model
This protocol outlines the steps to assess the antidiuretic effect of lypressin in rats with induced central diabetes insipidus.
Materials:
-
Rats with confirmed central diabetes insipidus (from Protocol 1 or Brattleboro rats)
-
Metabolic cages for individual housing and collection of urine and measurement of water intake
-
Lypressin solution for administration (intranasal or subcutaneous)
-
Osmometer for measuring urine osmolality
-
Graduated cylinders for measuring urine volume and water intake
-
Animal balance
Procedure:
-
Acclimatize the DI rats to the metabolic cages for at least 24 hours.
-
Establish a baseline by measuring 24-hour water intake and urine output for each rat for 2-3 consecutive days. Collect urine samples to measure baseline urine osmolality.
-
Administer lypressin at the desired dose and route. For intranasal administration, a small volume can be delivered to the nares. For subcutaneous injection, the scruff of the neck is a suitable site.
-
Following lypressin administration, continue to measure 24-hour water intake and urine output.
-
Collect urine samples at specified time points (e.g., every 4-6 hours) to determine the time course of the antidiuretic effect by measuring urine osmolality.
-
Compare the post-treatment values for urine volume, water intake, and urine osmolality to the baseline values to determine the efficacy of lypressin.
Conclusion
Lypressin, while less common in contemporary clinical practice, remains a cornerstone for foundational research in diabetes insipidus. Its well-characterized mechanism of action and established effects in animal models provide a robust platform for investigating the intricacies of water balance regulation and for the preclinical evaluation of novel therapeutic agents targeting the vasopressin system. The protocols and data presented herein offer a starting point for researchers to design and execute rigorous studies in this field.
References
- 1. Formula for the estimation of urine osmolality in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Lypressin | C46H65N13O12S2 | CID 644076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 6. The effect of vasopressin (Pitressin) administration and dehydration on the concentration of solutes in renal fluids of rats with and without hereditary hypothalamic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Osmolality (measured)- Urine [vmdl.missouri.edu]
- 10. Diabetes Insipidus: A Pragmatic Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 13. JCI Insight - Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus [insight.jci.org]
Application Notes and Protocols: Lypressin Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lypressin, a synthetic analogue of the hormone vasopressin, exerts its physiological effects through binding to vasopressin receptors.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three main subtypes: V1a, V1b, and V2.[3][4][5][6] Lypressin primarily targets the vasopressin V1a receptor, which is predominantly found in vascular smooth muscle cells, hepatocytes, platelets, and various brain regions.[3][4][7] The activation of the V1a receptor is crucial in regulating physiological processes such as vasoconstriction, blood pressure, and social behaviors.[8] This document provides a detailed protocol for a radioligand receptor binding assay to characterize the interaction of lypressin with the human V1a receptor.
The V1a receptor, upon agonist binding, couples to Gq/11 proteins, initiating a signaling cascade that activates Phospholipase C (PLC).[3][7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various cellular responses.[8] Understanding the binding affinity of compounds like lypressin to the V1a receptor is a critical step in drug discovery and development.
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[10][11] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as lypressin, can be determined by its ability to compete with and displace the radiolabeled ligand from the receptor. This protocol will describe a competitive binding assay using membranes prepared from cells expressing the recombinant human V1a receptor and a radiolabeled vasopressin analogue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V1a receptor signaling pathway and the experimental workflow for the lypressin receptor binding assay.
Caption: V1a Receptor Signaling Pathway.
Caption: Lypressin Receptor Binding Assay Workflow.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| Human V1a Receptor Membranes | Various | e.g., from HEK293 or CHO cells stably expressing the receptor |
| [3H]-Arginine Vasopressin ([3H]AVP) | PerkinElmer or other | Radioligand; Specific Activity: ~50-80 Ci/mmol |
| Lypressin | Various | Unlabeled competitor ligand |
| Arginine Vasopressin (AVP) | Various | For determination of non-specific binding |
| Assay Buffer | In-house | 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 |
| Wash Buffer | In-house | 50 mM Tris-HCl, pH 7.4 (ice-cold) |
| 96-well Filter Plates | Millipore or other | GF/C or GF/B filter plates |
| Scintillation Cocktail | Various | For liquid scintillation counting |
| 96-well Collection Plates | Various | |
| Plate Sealer | Various | |
| Vacuum Manifold | Various | For filtration |
| Microplate Scintillation Counter | Various |
Cell Membrane Preparation
Cell membranes expressing the human V1a receptor are essential for this assay.[12] While commercially available preparations are recommended for consistency, they can also be prepared in-house from cell lines stably expressing the V1a receptor.[12][13]
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human V1a receptor gene in appropriate growth medium until they reach 80-90% confluency.
-
Cell Harvesting: Discard the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Homogenization: Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[13]
Radioligand Binding Assay Protocol (Competition)
This protocol is designed for a 96-well plate format.
-
Preparation of Reagents:
-
Prepare a stock solution of Lypressin in assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10^-12 M to 10^-5 M).
-
Prepare a stock solution of the radioligand, [3H]AVP, in assay buffer. The final concentration in the assay should be at or near its Kd value (e.g., 0.3-1.0 nM).[4]
-
Prepare a solution of unlabeled AVP at a high concentration (e.g., 1 µM) for determining non-specific binding.[4]
-
Thaw the V1a receptor membrane preparation on ice and dilute to the desired concentration in assay buffer (e.g., 5-10 µg of protein per well).
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]AVP solution, and 100 µL of the diluted membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of unlabeled AVP solution (1 µM), 50 µL of [3H]AVP solution, and 100 µL of the diluted membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of each lypressin dilution, 50 µL of [3H]AVP solution, and 100 µL of the diluted membrane preparation to the remaining wells.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.[4]
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Apply vacuum to separate the bound from the free radioligand.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.[14]
-
Seal the plate and allow it to equilibrate for at least 30 minutes.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Presentation and Analysis
The raw data obtained from the scintillation counter (counts per minute, CPM) is used to determine the binding affinity of lypressin.
Data Analysis
-
Specific Binding: Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Percentage Inhibition: For each concentration of lypressin, calculate the percentage of specific binding inhibited.
-
% Inhibition = 100 x (1 - [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the lypressin concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of lypressin that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand for the receptor
-
-
Quantitative Data Summary
The following tables present representative data from a lypressin competitive binding assay.
Table 1: Raw Scintillation Counts (CPM)
| Condition | Replicate 1 | Replicate 2 | Replicate 3 | Average CPM |
| Total Binding | 15,234 | 15,567 | 15,398 | 15,400 |
| Non-specific Binding | 1,123 | 1,098 | 1,150 | 1,124 |
| Lypressin (10^-12 M) | 15,198 | 15,450 | 15,301 | 15,316 |
| Lypressin (10^-11 M) | 14,876 | 15,012 | 14,954 | 14,947 |
| Lypressin (10^-10 M) | 13,543 | 13,678 | 13,601 | 13,607 |
| Lypressin (10^-9 M) | 8,765 | 8,890 | 8,812 | 8,822 |
| Lypressin (10^-8 M) | 3,456 | 3,512 | 3,488 | 3,485 |
| Lypressin (10^-7 M) | 1,543 | 1,589 | 1,560 | 1,564 |
| Lypressin (10^-6 M) | 1,189 | 1,201 | 1,195 | 1,195 |
| Lypressin (10^-5 M) | 1,130 | 1,155 | 1,142 | 1,142 |
Table 2: Calculated Binding Parameters
| Parameter | Value | Notes |
| Specific Binding (CPM) | 14,276 | Average Total Binding - Average Non-specific Binding |
| [3H]AVP Concentration ([L]) | 0.5 nM | Example concentration |
| [3H]AVP Kd | 0.8 nM | Example value for V1a receptor |
| Lypressin IC50 | 2.5 nM | Determined from non-linear regression of inhibition data |
| Lypressin Ki | 1.4 nM | Calculated using the Cheng-Prusoff equation |
These protocols and data provide a comprehensive framework for researchers to assess the binding characteristics of lypressin and other compounds at the vasopressin V1a receptor. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug discovery and pharmacological research.
References
- 1. biosynth.com [biosynth.com]
- 2. lypressin [drugcentral.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. scbt.com [scbt.com]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Measuring Lypressin Activity in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lypressin, a synthetic analogue of the hormone vasopressin, plays a crucial role in regulating water balance in the body. It is primarily used in the management of diabetes insipidus.[1] Accurate measurement of lypressin concentration in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological and pathological roles. This document provides detailed application notes and protocols for three common methods used to quantify lypressin in plasma samples: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Lypressin Signaling Pathway
Lypressin exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors. The activation of these receptors triggers distinct downstream signaling cascades. The V2 receptors, primarily found in the kidney, are coupled to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and ultimately the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption. V1a receptors, found on smooth muscle cells, are coupled to Gq/11 proteins, activating phospholipase C, which leads to an increase in intracellular calcium and vasoconstriction.
References
Application Notes and Protocols for Transdermal Delivery of Vasopressin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current transdermal delivery methods for vasopressin analogs, with a primary focus on desmopressin. This document outlines the challenges of transdermal peptide delivery and explores various enhancement strategies, including physical methods like microneedles and iontophoresis, and the use of chemical enhancers. Detailed experimental protocols are provided for key methodologies to facilitate the design and evaluation of novel transdermal systems for vasopressin analogs.
Introduction: The Challenge of Transdermal Vasopressin Analog Delivery
Vasopressin and its synthetic analogs, such as desmopressin, are peptide hormones crucial in regulating water balance and treating conditions like diabetes insipidus and nocturnal enuresis. Conventional administration routes, including injections, nasal sprays, and oral tablets, are often associated with poor patient compliance, low bioavailability, and high variability.[1] Transdermal delivery offers an attractive alternative, promising controlled, sustained release, and improved patient comfort. However, the skin's formidable barrier, the stratum corneum, significantly hinders the permeation of large, hydrophilic molecules like peptides.[1]
To overcome this barrier, various enhancement strategies are being explored to facilitate the systemic delivery of vasopressin analogs through the skin. This document will delve into the most promising of these methods.
Transdermal Enhancement Strategies for Vasopressin Analogs
Several methods have been investigated to enhance the transdermal permeation of vasopressin analogs. The primary approaches include physical enhancers that disrupt the stratum corneum and chemical enhancers that modify its properties.
Microneedle-Mediated Delivery
Microneedles are micron-sized needles that create microscopic channels in the stratum corneum, allowing for the passage of large molecules directly into the viable epidermis, where they can be absorbed into the systemic circulation. This method is minimally invasive and generally painless.
A significant study utilizing a coated microneedle array patch system (Macroflux®) for desmopressin delivery in hairless guinea pigs demonstrated high bioavailability of up to 85% with acceptable variability (30%).[1] Peak serum concentrations of desmopressin were reached at a Tmax of 60 minutes, and the elimination kinetics were similar to intravenous delivery, suggesting the absence of a skin depot effect.[1] Notably, only 10% of the desmopressin dose loaded onto the microneedle array was found on the skin surface after application, indicating efficient drug delivery.[1]
Iontophoresis
Iontophoresis utilizes a low-level electrical current to drive charged drug molecules across the skin. For cationic drugs like desmopressin, the drug formulation is placed under the anode (positive electrode), and the electrical potential repels the positively charged molecules into and through the skin.
Studies on the iontophoretic delivery of desmopressin acetate (DDAVP) in rats have shown it to be a safe and effective technique.[2] The application of a 0.1 mA current for 5 minutes resulted in negligible decomposition of DDAVP.[2] In vivo experiments demonstrated that this short-term iontophoresis could produce a sustained antidiuretic response for about 6 hours.[2] Repeated applications at 4-hour intervals prolonged the effect for up to 11 hours.[2] While direct permeation flux data from these studies is limited, the prolonged pharmacological response indicates successful systemic delivery.
Chemical Permeation Enhancers
Chemical permeation enhancers (CPEs) are compounds that reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing skin permeability. Common CPEs include fatty acids, surfactants, and solvents.
While specific quantitative data on the use of chemical enhancers for the transdermal delivery of desmopressin is limited in the available literature, the general principles apply. For instance, a study on a transdermal formulation of desmopressin using Pentravan® as a vehicle, which contains penetration enhancers, demonstrated a permeation of 21.5% of the applied dose through an excised human skin model using Franz diffusion cells.[3] This suggests that with an appropriate formulation, sufficient amounts of desmopressin can be delivered to achieve a systemic effect.[3] Preservatives in nasal spray formulations, such as potassium sorbate, have also been shown to enhance the permeation of desmopressin across rabbit nasal mucosa, suggesting their potential as chemical enhancers in transdermal formulations.[4]
Data Presentation: Comparative Analysis of Delivery Methods
The following table summarizes the available quantitative and qualitative data for different transdermal delivery methods for desmopressin. Direct comparison is challenging due to the different experimental models and reported parameters.
| Delivery Method | Vasopressin Analog | Animal Model | Key Findings | Bioavailability (%) | Tmax (min) | Permeation Flux (Jss) | Lag Time (Tlag) | Enhancement Ratio (ER) |
| Coated Microneedles (Macroflux®) | Desmopressin | Hairless Guinea Pig | Efficient and safe delivery | Up to 85[1] | 60[1] | Data not reported | Data not reported | Data not reported |
| Iontophoresis | Desmopressin Acetate | Rat | Sustained antidiuretic response | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |
| Chemical Enhancers (Pentravan®) | Desmopressin | Human Skin (ex vivo) | 21.5% permeation of applied dose | Data not reported | Data not reported | Data not reported | Data not reported | Data not reported |
Experimental Protocols
This section provides detailed protocols for key experiments in the development and evaluation of transdermal delivery systems for vasopressin analogs.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of a vasopressin analog through an excised skin membrane.
Objective: To quantify the rate and extent of skin permeation of a vasopressin analog from a transdermal formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., porcine ear skin)
-
Receptor solution (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Test formulation containing the vasopressin analog
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Syringes and needles for sampling
-
HPLC system with a suitable column and detector for quantification of the vasopressin analog
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Hydrate the skin sections in PBS for at least 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Clamp the two compartments together securely.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment.
-
-
Experiment Initiation:
-
Place the assembled Franz cells in a water bath or on a heating block maintained at 32°C to simulate skin surface temperature.
-
Start the magnetic stirrer in the receptor compartment to ensure uniform mixing.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the test formulation evenly onto the surface of the skin in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state permeation flux (Jss), lag time (Tlag), and permeability coefficient (Kp) from the linear portion of the plot.
-
Protocol for Fabrication of Coated Microneedles
This protocol describes a general method for fabricating drug-coated microneedles using a micromolding technique.
Objective: To fabricate microneedles and coat them with a vasopressin analog formulation.
Materials:
-
Micromold with desired needle geometry (e.g., made of polydimethylsiloxane - PDMS)
-
Polymer for microneedle fabrication (e.g., polyvinylpyrrolidone - PVP, polyvinyl alcohol - PVA)[9]
-
Coating solution containing the vasopressin analog, a viscosity-enhancing agent (e.g., carboxymethylcellulose), and a surfactant.[10]
-
Vacuum desiccator
-
Centrifuge
-
Dip-coating apparatus
Procedure:
-
Microneedle Fabrication (Micromolding):
-
Prepare a solution of the chosen polymer in a suitable solvent.
-
Pour the polymer solution onto the PDMS micromold.
-
Place the mold in a vacuum desiccator to remove air bubbles and ensure the polymer solution fills the micro-cavities completely.[11]
-
Centrifuge the mold to further facilitate the filling of the cavities.
-
Dry the polymer-filled mold under controlled temperature and humidity to form solid microneedles.
-
Carefully peel the fabricated microneedle array from the PDMA mold.[11]
-
-
Preparation of Coating Solution:
-
Dissolve the vasopressin analog in a suitable buffer.
-
Add a viscosity-enhancing agent and a surfactant to the solution to achieve the desired coating properties.
-
-
Microneedle Coating (Dip-Coating):
-
Mount the fabricated microneedle array onto a holder.
-
Use a dip-coating apparatus to precisely dip the tips of the microneedles into the coating solution for a controlled duration.[10]
-
Withdraw the microneedles at a controlled speed to ensure a uniform coating.
-
Dry the coated microneedles under controlled conditions.
-
Repeat the dip-coating and drying process if a thicker coating is desired.[10]
-
-
Characterization:
-
Examine the fabricated and coated microneedles using microscopy to assess their morphology, dimensions, and coating uniformity.
-
Determine the drug loading by dissolving the coating and quantifying the drug concentration using HPLC.
-
Protocol for Transdermal Delivery via Iontophoresis
This protocol provides a general procedure for in vitro iontophoretic delivery of a vasopressin analog.
Objective: To evaluate the effect of iontophoresis on the transdermal permeation of a vasopressin analog.
Materials:
-
Iontophoresis power source
-
Ag/AgCl electrodes (anode and cathode)
-
Franz diffusion cells
-
Excised skin
-
Donor solution containing the vasopressin analog and an electrolyte
-
Receptor solution (e.g., PBS)
-
HPLC system for analysis
Procedure:
-
Franz Cell and Skin Preparation:
-
Follow the same procedure as described in Protocol 4.1 for skin preparation and Franz cell assembly.
-
-
Electrode Placement:
-
Place the Ag/AgCl anode in the donor compartment, ensuring it is in contact with the donor solution.
-
Place the Ag/AgCl cathode in the receptor compartment, in contact with the receptor solution.
-
-
Experiment Initiation:
-
Fill the donor compartment with the donor solution containing the vasopressin analog.
-
Connect the electrodes to the iontophoresis power source.
-
-
Application of Current:
-
Sampling and Analysis:
-
Follow the sampling and HPLC analysis procedure as described in Protocol 4.1.
-
-
Data Analysis:
-
Calculate and compare the permeation parameters (Jss, Tlag, Kp) for iontophoretic and passive delivery to determine the enhancement effect of iontophoresis.
-
Visualizations
Signaling Pathway
References
- 1. amarintech.com [amarintech.com]
- 2. Fabrication of Polymer Microneedles Using a Two-Photon Polymerization and Micromolding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal delivery of desmopressin using a coated microneedle array patch system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro permeation of desmopressin across rabbit nasal mucosa from liquid nasal sprays: the enhancing effect of potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Assay of Desmopressin Acetate in Nasal Spray: Development of Validated Pre Column HPLC-Fluorescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Lysipressin acetate stability and storage conditions
Welcome to the technical support center for Lysipressin acetate. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the natural hormone vasopressin.[1] It is an antidiuretic hormone found in pigs and some marsupial families.[2][3] Its primary mechanism of action is binding to vasopressin receptors, particularly the V2 receptor, which activates adenylate cyclase.[2][3][4][5] This action is crucial for regulating water reabsorption in the kidneys.[1]
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure its stability and potency, this compound in its lyophilized powder form should be stored under specific conditions. For long-term storage, a temperature of -20°C is recommended, which can preserve the product for up to three years.[3] Some suppliers suggest storage at or below -18°C for a shelf life of two years.[1] It is also crucial to keep the product in a tightly sealed container to protect it from moisture.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in both water and DMSO at a concentration of 100 mg/mL.[3] When preparing stock solutions, it is important to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[3] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] For storage, solutions can be kept at -20°C for up to one month or at -80°C for up to one year.[3]
Q4: Can this compound be shipped at room temperature?
A4: Stability testing has shown that this compound can be shipped at room temperature without the need for cooling measures, provided the transit time is short.[3] However, upon receipt, it should be stored under the recommended conditions.
Stability and Degradation
This compound, like other peptides, is susceptible to degradation under certain conditions. Understanding these factors is critical for maintaining the integrity of the compound in experimental settings.
Factors Affecting Stability:
-
Temperature: High temperatures can accelerate the degradation of this compound.[6]
-
pH: The peptide is most stable in an acidic environment, specifically between pH 4 and 5. It is unstable in basic conditions.[6]
-
Light: Exposure to sunlight can promote degradation.[6]
-
Oxidation: Peptides can be susceptible to oxidation, which can alter their structure and function.
-
Incompatible Materials: Contact with strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[2]
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years[3] | Keep tightly sealed and protected from moisture.[2] |
| Below -18°C | 2 years[1] | ||
| In Solvent | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -80°C | 1 year[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution | - Poor solvent quality (e.g., moisture-absorbed DMSO).- Exceeded solubility limit.- Temperature fluctuations. | - Use fresh, high-purity solvents.[3]- If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[2]- Ensure proper storage and avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage or handling.- Incorrect solution concentration. | - Verify storage conditions and handling procedures.- Prepare fresh stock solutions.- Perform a stability check using a method like HPLC to assess the integrity of the peptide. |
| Reduced biological activity | - Peptide degradation leading to loss of function.- Issues with the experimental assay. | - Confirm the stability of your this compound stock.- Include positive and negative controls in your experiments to validate the assay's performance. |
Experimental Protocols
Preparation of Stock Solutions
For most research applications, a stock solution can be prepared in DMSO or water.
Using DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
For in vivo studies, specific formulations may be required:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Dissolve this compound in DMSO first, then add the other solvents sequentially.[2]
-
Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
-
Formulation 3: 10% DMSO, 90% Corn Oil.[2]
Stability-Indicating HPLC Method (Representative Protocol)
This protocol is based on methods developed for similar peptides and can be adapted for this compound to assess its stability.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and a buffer such as monobasic potassium phosphate, with the pH adjusted to be acidic (e.g., pH 3.5).[7]
-
Flow Rate: 1.0 - 1.5 mL/min.[7]
-
Detection: UV at 280 nm.[7]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound should be subjected to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat at 105°C.
-
Photolytic Degradation: Exposure to UV light. The goal is to achieve partial degradation of the main peak and observe the appearance of degradation product peaks that are well-resolved from the parent peak.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for developing a stability-indicating HPLC method.
This compound Signaling Pathway
This compound acts on the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The binding of Lysipressin to the V2 receptor initiates a signaling cascade that leads to the activation of adenylate cyclase.
Caption: Simplified signaling pathway of Lysipressin via the V2 receptor.
References
Technical Support Center: Lypressin Receptor Binding Assays
Welcome to the technical support center for lypressin receptor binding assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during a lypressin receptor binding assay, presented in a question-and-answer format.
Issue 1: High Non-Specific Binding
Question: My lypressin receptor binding assay is showing high non-specific binding, resulting in a low signal-to-noise ratio. What are the potential causes and solutions?
Answer: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Several factors can contribute to this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number or volume of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is at an appropriate temperature (typically 4°C) to minimize dissociation of specifically bound ligand. |
| Radioligand Sticking to Surfaces | Add a carrier protein like Bovine Serum Albumin (BSA) (typically 0.1%) to the assay buffer to block non-specific binding sites on the filter plates and labware.[1] |
| High Radioligand Concentration | Use a lower concentration of the radioligand. The ideal concentration should be at or below the dissociation constant (Kd) to minimize non-specific interactions.[2] |
| Inappropriate Filter Plate Material | Ensure the filter plates are suitable for your assay. Some filter materials may have a high affinity for the radioligand. Pre-treating the filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding. |
| Cell Membrane Aggregation | Aggregated cell membranes can trap the radioligand, leading to high background. This can sometimes be observed in preparations from HEK cells. Ensure proper homogenization and consider filtering the membrane preparation to remove clumps.[3] |
Experimental Workflow for a Lypressin Receptor Binding Assay
Caption: A typical experimental workflow for a lypressin receptor binding assay.
Issue 2: Low or No Specific Binding
Question: I am observing very low or no specific binding in my assay. What could be the reasons for this?
Answer: A lack of specific binding can be due to several factors related to the reagents or the experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Receptor Preparation | Ensure that the cell membrane preparation has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[1] Verify the expression and activity of the lypressin receptors in your cell line. |
| Degraded Radioligand | Check the expiration date and storage conditions of your radioligand. Radioligands can degrade over time, leading to a loss of binding affinity. |
| Incorrect Assay Buffer Composition | The pH, ionic strength, and presence of divalent cations in the assay buffer can significantly impact ligand binding. Optimize the buffer composition based on literature recommendations for vasopressin receptors. |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.[2] |
| Rapid Dissociation of Ligand | If the radioligand has a fast dissociation rate, it may unbind from the receptor during the wash steps.[4] Minimize the duration of the washing steps and use ice-cold wash buffer to slow down dissociation. |
Issue 3: Poor Reproducibility Between Replicates
Question: My replicate wells show high variability. How can I improve the reproducibility of my lypressin receptor binding assay?
Answer: High variability can stem from inconsistent experimental technique or issues with reagents and equipment.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. Use consistent pipetting techniques for all additions, especially for small volumes of radioligand and competitor. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogeneous reaction mixture. |
| Inconsistent Washing | Use a vacuum manifold for filtration to ensure uniform and rapid washing of all wells.[5] Ensure that the vacuum pressure is consistent for all plates. |
| Edge Effects in Microplates | Edge effects can occur due to temperature or evaporation gradients across the plate. Avoid using the outer wells of the microplate for critical samples, or incubate the plates in a humidified chamber. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of lypressin? Lypressin is a synthetic analog of vasopressin and acts as an agonist at vasopressin receptors.[6] It primarily binds to V1a and V2 receptors, which are G protein-coupled receptors (GPCRs).[7][8]
Q2: What is the signaling pathway activated by lypressin binding to its receptor? Upon binding to the V1a receptor, lypressin induces a conformational change that activates the Gq/11 protein.[8][9] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[10][11]
Lypressin (V1a) Receptor Signaling Pathway
References
- 1. raybiotech.com [raybiotech.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Lypressin | 50-57-7 | FL38924 | Biosynth [biosynth.com]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lysipressin Acetate Dosage for Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lysipressin acetate in rodent studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as [Lys8]-Vasopressin, is a synthetic analog of the natural hormone vasopressin.[1] It is an antidiuretic hormone found in pigs and some marsupial species.[1] Lysipressin acts as an agonist at vasopressin receptors, primarily the V1a receptor, which is a G-protein coupled receptor (GPCR).[2] Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in blood pressure.[2]
2. What are the common research applications of this compound in rodents?
This compound is utilized in rodent models to study a variety of physiological processes, including:
-
Cardiovascular regulation: Investigating its effects on blood pressure and vasoconstriction.
-
Renal function: Studying its antidiuretic properties.
-
Social and behavioral studies: Exploring its role in modulating social behaviors.
3. How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] Once in solution, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]
4. What is the recommended solvent for this compound?
This compound is soluble in DMSO (up to 100 mg/mL) and water.[1] For in vivo studies, various formulations can be prepared, often involving a combination of solvents to ensure solubility and biocompatibility.[4] A common approach is to first dissolve the peptide in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline, PEG300, or corn oil.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Response
| Potential Cause | Troubleshooting Steps |
| Improper Dosage | The dose may be too low to elicit a response or too high, leading to receptor desensitization. Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental endpoint. |
| Incorrect Administration | Ensure the chosen administration route is appropriate for the desired effect (e.g., intravenous for rapid systemic effects). Verify injection technique to ensure the full dose is delivered to the intended site. |
| Peptide Degradation | This compound solutions can degrade if not stored properly. Prepare fresh solutions or use properly stored aliquots. Avoid repeated freeze-thaw cycles.[3][4] |
| Solution Preparation Issues | The peptide may not be fully dissolved or may have precipitated out of solution. Visually inspect the solution for clarity before administration. Consider using a different vehicle or a co-solvent system to improve solubility.[4] |
| Animal Strain Variability | Different rodent strains can exhibit varied responses to vasopressin analogs.[5] Ensure you are using the appropriate strain for your study and consider that receptor densities can differ. |
Issue 2: Adverse Events or High Mortality in Animals
| Potential Cause | Troubleshooting Steps |
| Overdose | High doses of vasopressin analogs can lead to excessive vasoconstriction, cardiac dysfunction, and other adverse effects.[2][6] Reduce the dosage and carefully monitor the animals for signs of distress. |
| Rapid Intravenous Injection | A rapid IV bolus can cause a sudden, sharp increase in blood pressure. Administer the solution slowly over a set period. |
| Vehicle Toxicity | The vehicle used to dissolve the this compound may be causing adverse reactions. Run a control group with the vehicle alone to rule out this possibility. |
| Contamination | Ensure the prepared solution is sterile to prevent infection. |
Issue 3: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent dosing for all animals. Use calibrated equipment for measurements. |
| Variations in Animal Handling | Stress from handling can influence cardiovascular parameters. Acclimatize animals to the experimental procedures and handle them consistently. |
| Environmental Factors | Maintain a consistent and controlled environment (temperature, light cycle, noise) for the animals, as these factors can affect physiological responses. |
| Assay Variability | If using indirect measurements (e.g., tail-cuff for blood pressure), ensure the technique is performed consistently by the same trained individual to minimize measurement error. |
Quantitative Data Summary
Table 1: Recommended Dosage Ranges for this compound in Rodent Studies
| Species | Application | Route of Administration | Dosage Range | Reference |
| Rat | Renal Hemodynamics (Antidiuretic effect) | Intravenous Infusion | 2.5 pmol/h/100g body weight | [7] |
| Rat | Renal Hemodynamics (Pressor effect) | Intravenous Infusion | >2.5 pmol/h/100g body weight | [7] |
| Rat | Radioprotection (Rectal Mucosa) | Rectal | 16 µg in Natrosol gel | [8] |
| Mouse | Cardiovascular (Reference from AVP) | Intraperitoneal (osmotic pump) | 0.00057 Units/kg/min | [6] |
Note: Dosages for mice are based on studies with Arginine Vasopressin (AVP) and should be used as a starting point for dose-response studies with this compound.
Table 2: Maximum Recommended Injection Volumes for Rodents
| Route | Mouse Volume (mL) | Rat Volume (mL) |
| Intravenous (IV) | 0.2 | 0.5 |
| Intraperitoneal (IP) | 1.0 | 5.0 |
| Subcutaneous (SC) | 0.5 | 2.0 |
| Intramuscular (IM) | 0.05 | 0.2 |
| Oral (Gavage) | 0.5 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose, number of animals, and injection volume.
-
Initial Dissolution: If necessary, dissolve the weighed this compound powder in a minimal amount of sterile DMSO to create a concentrated stock solution.
-
Vehicle Preparation: Prepare the desired sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline).
-
Final Dilution: Slowly add the vehicle to the this compound stock solution while vortexing to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at -20°C or -80°C in single-use aliquots.[3]
Protocol 2: Blood Pressure Measurement in Rodents via Tail-Cuff Method
-
Acclimatization: Acclimate the animals to the restraint device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Animal Preparation: Place the rodent in a restrainer. To facilitate blood flow detection in the tail, warm the animal's tail using a heating pad or an infrared lamp.
-
Cuff and Sensor Placement: Place the occlusion cuff and the sensor (a photoelectric sensor or a pressure transducer) on the base of the animal's tail.
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Measurement Cycle: The system will automatically inflate the cuff to a pressure that occludes blood flow and then gradually deflate it. The sensor detects the return of blood flow, which is used to determine systolic blood pressure. Diastolic pressure is often calculated from the systolic pressure and the pulse waveform.
-
Data Acquisition: Record multiple measurement cycles for each animal and calculate the average to obtain a reliable blood pressure reading.
Visualizations
Caption: Lysipressin V1a Receptor Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Lysine vasopressin acetate; [Lys8]-Vasopressin acetate) | Adenylate Cyclase | 83968-49-4 | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose vasopressin infusion results in increased mortality and cardiac dysfunction following ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of a suitable dosage of lysine-vasopressin and triglycyl-lysine-vasopressin, given in a gel-solution locally in the rectum of rats for possible radioprotective purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lysipressin Acetate In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lysipressin acetate in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of vasopressin, a hormone that plays a crucial role in regulating water balance and blood pressure.[1] Its primary mechanism of action involves binding to and activating vasopressin receptors, primarily the V1a and V2 receptors. Activation of V1a receptors, located on vascular smooth muscle cells, leads to vasoconstriction and an increase in blood pressure.[2] Activation of V2 receptors in the kidney collecting ducts promotes water reabsorption, leading to an antidiuretic effect.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[3] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the peptide.[4]
Q3: How should I prepare this compound for in vivo administration?
This compound can be formulated for in vivo injection using various vehicles. A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.[4] For example, a clear solution can be achieved by preparing a stock solution in DMSO and then sequentially adding PEG300, Tween 80, and saline.[4] It is recommended to prepare the working solution fresh on the day of the experiment.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected physiological responses (e.g., blood pressure, heart rate).
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Possible Cause 1: Off-target receptor activation.
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Explanation: Lysipressin, like other vasopressin analogues, can have varying affinities for different vasopressin and oxytocin receptors. An unexpected increase in blood pressure when targeting the antidiuretic effect (V2 receptor) could be due to off-target activation of the V1a receptor, which mediates vasoconstriction.[2]
-
Troubleshooting Steps:
-
Verify Agonist Selectivity: Review the binding affinity (Ki) and functional potency (EC50) data for this compound at V1a and V2 receptors for the species being studied.
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Dose-Response Experiment: Conduct a dose-response study to determine the optimal dose that elicits the desired effect with minimal off-target effects. Start with a low dose and gradually increase it.
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Use of Selective Antagonists: To confirm the involvement of a specific receptor, co-administer this compound with a selective antagonist for the suspected off-target receptor (e.g., a V1a antagonist to block pressor effects).[2]
-
-
-
Possible Cause 2: Receptor desensitization.
-
Explanation: Prolonged or repeated exposure to an agonist like this compound can lead to G-protein coupled receptor (GPCR) desensitization and internalization, resulting in a diminished response over time.[2]
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: For continuous infusion studies, a carefully calculated infusion rate is necessary to maintain a steady-state concentration without causing rapid desensitization. For repeated injections, allow sufficient time between doses for receptor re-sensitization.
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Lower Agonist Concentration: Use the lowest effective concentration of this compound to minimize receptor desensitization.[2]
-
-
Problem 2: Difficulty in achieving desired solubility or stability in formulation.
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Possible Cause: Improper formulation technique.
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Explanation: this compound is a peptide and may be prone to precipitation or degradation if not handled and formulated correctly.
-
Troubleshooting Steps:
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Follow Recommended Protocols: Adhere strictly to established formulation protocols, such as those involving co-solvents like DMSO and PEG300.[4] Ensure solvents are added sequentially and mixed thoroughly at each step.
-
Fresh Preparation: Always prepare the final working solution fresh before each experiment to avoid degradation.
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Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before administration.
-
-
Problem 3: High variability in experimental results between animals.
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Possible Cause: Inconsistent administration or physiological state of animals.
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Explanation: Factors such as the route of administration, injection volume, and the physiological state of the animals (e.g., hydration status, stress levels) can significantly impact the observed effects.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the injection technique (e.g., intravenous, subcutaneous) is consistent across all animals. For intravenous injections, the rate of infusion should be controlled.
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Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental environment to minimize stress-induced physiological changes.
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Control Hydration Status: For experiments investigating antidiuretic effects, it is crucial to control the hydration status of the animals before administering this compound.
-
-
Quantitative Data
Table 1: Dose-Response of this compound on Arterial Blood Pressure in Rats
| Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Duration of Action |
| > 2.5 pmol/h/100g body weight | Intravenous Infusion | Dose-dependent increase | Not specified |
| Pressor doses | Intravenous Infusion | Decreased glomerular filtration rate | Not specified |
Table 2: Antidiuretic Effect of this compound in Rats
| Dose | Route of Administration | Effect on Urine Output/Osmolality | Duration of Action |
| 2.5 pmol/h/100g body weight | Intravenous Infusion | Maximally antidiuretic without significant pressor effect | Not specified |
| 2.5, 5, 15, and 60 µU/min/100g body weight | Intravenous Infusion | Dose-dependent increases in urinary osmolality | Up to 4.5 hours |
Experimental Protocols
Protocol 1: Measurement of Arterial Blood Pressure in Anesthetized Rats
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Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine/xylazine or pentobarbital sodium). Shave and disinfect the ventral neck area.
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Tracheostomy (Optional but recommended): Perform a tracheostomy to ensure a clear airway throughout the experiment.
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Catheter Implantation:
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Venous Catheter: Isolate the jugular vein and insert a saline-filled catheter for intravenous drug administration.
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Arterial Catheter: Isolate the carotid artery and insert a saline-filled catheter connected to a pressure transducer for direct blood pressure measurement.
-
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Stabilization: Allow the animal to stabilize for 15-20 minutes after surgery before recording baseline blood pressure.
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Drug Administration: Administer this compound intravenously through the jugular vein catheter.
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Data Acquisition: Continuously record systolic, diastolic, and mean arterial pressure using a data acquisition system.
Protocol 2: Urine Collection in Conscious Pigs
This protocol is adapted from a method for clean-catching midstream urine.
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Animal Acclimatization: House the pigs in a way that allows for easy observation and sample collection.
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Stimulation of Micturition: Spontaneous urination can be prompted. This can be facilitated by a routine handling and feeding schedule.
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Sample Collection:
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As the pig begins to urinate, discard the initial part of the stream.
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Collect the midstream urine in a sterile container.
-
-
Sample Processing: Process the urine sample immediately for analysis of volume, osmolality, and other relevant parameters.
Visualizations
Caption: this compound signaling pathways via V1a and V2 receptors.
Caption: General workflow for in vivo experiments with this compound.
References
- 1. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Left ventricular pressure-volume relationship in a rat model of advanced aging-associated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in vasopressin and cortisol secretion during operant drinking in dehydrated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose chronic lead exposure increases systolic arterial pressure and vascular reactivity of rat aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lypressin Tachyphylaxis in Isolated Organ Bath Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering tachyphylaxis during isolated organ bath experiments with lypressin.
Frequently Asked Questions (FAQs)
Q1: What is lypressin and how does it induce contraction in isolated smooth muscle?
Lypressin, also known as lysine vasopressin, is a synthetic analog of the endogenous hormone vasopressin. It primarily acts on V1a receptors, which are G-protein coupled receptors (GPCRs) found on vascular smooth muscle cells.[1][2] Activation of the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction.[2][3]
Q2: What is tachyphylaxis and why does it occur with lypressin?
Tachyphylaxis is a phenomenon where the repeated administration of a drug results in a progressively diminished response. In the context of lypressin, this is primarily due to the desensitization of the V1a receptor.[1][4] This desensitization process involves several key mechanisms:
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Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the V1a receptor.[1]
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β-Arrestin Binding: Phosphorylated receptors are recognized by β-arrestin proteins, which bind to the receptor and sterically hinder its interaction with G-proteins, thereby blocking further signaling.[1]
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Receptor Internalization: The receptor-β-arrestin complex is then targeted for internalization into the cell via endocytosis.[1][5][6] This removes the receptors from the cell surface, making them unavailable for further stimulation.
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Downregulation: Prolonged exposure to lypressin can lead to the degradation of internalized receptors, resulting in a net decrease in the total number of V1a receptors, a process known as downregulation.[1]
Q3: How quickly does tachyphylaxis to lypressin develop in an isolated organ bath?
The onset of tachyphylaxis can be rapid, often observed within minutes of repeated agonist application.[1][7] The exact timing can vary depending on the tissue type, the concentration of lypressin used, and the interval between doses.[7] Some studies have shown that receptor binding sites can be reduced by over 50% within 10 minutes of exposure to vasopressin.[4]
Troubleshooting Guide
Issue: Rapidly Diminishing Contractions to Repeated Lypressin Doses
This is the classic presentation of tachyphylaxis. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization and Internalization | - Increase the washout period: Allow for a longer time between lypressin administrations to permit receptor resensitization. A return to sensitivity may take 30 minutes to an hour.[4][7]- Cumulative vs. Non-cumulative Dosing: Consider using a non-cumulative dosing protocol for agonists known to cause rapid tachyphylaxis.[8][9]- Lower Lypressin Concentration: Use the lowest effective concentration of lypressin to minimize the rate of receptor desensitization. |
| Tissue Viability | - Check tissue responsiveness to a different agonist: After observing a diminished response to lypressin, test the tissue with a different class of vasoconstrictor (e.g., phenylephrine, KCl) to confirm that the tissue is still viable and capable of contraction.[10][11]- Monitor experimental time: Be aware that tissue responsiveness can change over the course of a long experiment.[9] |
| Experimental Conditions | - Ensure proper oxygenation and pH: Inadequate oxygenation (95% O2 / 5% CO2) or pH drift of the physiological salt solution (PSS) can affect tissue health and contractility.[11]- Maintain constant temperature: Ensure the organ bath is maintained at a stable physiological temperature (typically 37°C).[12] |
Experimental Protocols
Isolated Aortic Ring Preparation
This protocol is a standard method for assessing vascular smooth muscle contractility.
-
Tissue Dissection: Humanely euthanize the animal (e.g., rat) and carefully dissect the thoracic aorta. Immediately place the aorta in cold, oxygenated Physiological Salt Solution (PSS).[8][13][14]
-
Ring Preparation: Under a dissecting microscope, remove excess connective and adipose tissue. Cut the aorta into rings of approximately 2-4 mm in width.[12][13][14]
-
Mounting: Suspend the aortic rings in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are mounted between two hooks, one fixed and the other connected to a force transducer.[12]
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Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1.5-2g for rat aorta), with PSS changes every 15-20 minutes.[10][15]
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Viability and Endothelial Integrity Check:
-
Lypressin Administration: After washing out the previous drugs and allowing the tissue to return to baseline, lypressin can be added to the bath to generate a concentration-response curve.
Quantitative Data Summary
The following table represents hypothetical data from an experiment demonstrating lypressin-induced tachyphylaxis in isolated rat aortic rings.
| Lypressin Concentration (M) | First AdministrationContraction (% of KCl max) | Second AdministrationContraction (% of KCl max) |
| 10⁻¹⁰ | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 10⁻⁹ | 45.8 ± 3.5 | 22.1 ± 2.8 |
| 10⁻⁸ | 85.3 ± 4.2 | 40.7 ± 3.9 |
| 10⁻⁷ | 98.6 ± 2.9 | 55.4 ± 4.1 |
| 10⁻⁶ | 101.2 ± 3.1 | 58.9 ± 3.7 |
Data are presented as mean ± SEM.
Visualizations
Lypressin (V1a Receptor) Signaling Pathway
Caption: Lypressin signaling cascade via the V1a receptor.
Experimental Workflow for Investigating Tachyphylaxis
Caption: Workflow for tachyphylaxis assessment.
Logical Relationship in V1a Receptor Desensitization
References
- 1. Science Review: Vasopressin and the cardiovascular system part 1 – receptor physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of desensitization of the cloned vasopressin V1a receptor expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of desensitization of the adrenocorticotropin response to arginine vasopressin in ovine anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. scispace.com [scispace.com]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reprocell.com [reprocell.com]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
Solubility issues with Lysipressin acetate powder
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lysipressin acetate powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the acetate salt of Lysipressin, a synthetic analog of the natural hormone vasopressin.[1][2] It is an antidiuretic hormone found in pigs and some marsupials.[3][4] In research, it is primarily used to study its effects on blood pressure regulation, water balance, and smooth muscle contraction.[1][2][4] It acts as a powerful vasopressor and activates adenylate cyclase.[3][4][5]
Q2: How should I store this compound powder and prepared solutions?
A2: Proper storage is crucial to maintain the stability and potency of this compound.
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Powder: Lyophilized powder should be stored in a sealed container, away from moisture.[3] For long-term storage, -20°C (for up to 1 year) or -80°C (for up to 2 years) is recommended.[1][3]
-
Solutions: Once dissolved, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q3: What are the key chemical properties of this compound?
A3: Understanding the chemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value |
| Molecular Formula | C48H69N13O14S2 |
| Molecular Weight | 1116.27 g/mol |
| Appearance | White to off-white solid/lyophilized powder[1][3] |
| Amino Acid Sequence | CYS-TYR-PHE-GLN-ASN-CYS-PRO-LYS-GLY-NH2 |
Troubleshooting Guide: Solubility Issues
Researchers may occasionally encounter challenges when dissolving this compound powder. This guide provides a systematic approach to troubleshoot these issues.
Problem: The this compound powder is not dissolving.
Step 1: Verify the correct solvent is being used.
Refer to the solubility data below. It is recommended to start with a solvent in which the peptide is known to be highly soluble, such as DMSO or water, before attempting complex buffer systems.[4]
Solubility Data Summary
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (89.58 mM) | [3][4] |
| Water | 100 mg/mL | [4] |
| 0.1 M Acetic Acid | 20 mg/mL | [7] |
| Ethanol | Insoluble | [4] |
| Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (2.24 mM) | [3][6] |
| Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (2.24 mM) | [3][6] |
| Formulation 3 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (2.24 mM) | [3][6] |
Note: When using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[4]
Step 2: Employ mechanical assistance.
If the powder does not readily dissolve, the following techniques can be applied:
-
Vortexing: Gently vortex the solution for a short period.
-
Sonication: Use a sonication bath to aid dissolution. This can be particularly effective for stubborn particulates.[3][8]
-
Gentle Warming: Briefly warming the solution can help increase solubility. However, avoid excessive heat as it may degrade the peptide.[8]
Step 3: Consider the pH of the solution.
The solubility of peptides can be pH-dependent. Since Lysipressin is a basic peptide, it will be more soluble at a lower pH.[8] Using a slightly acidic buffer or 0.1 M acetic acid may improve solubility.[7][8]
Problem: The solution is cloudy or contains visible particles after dissolution.
This indicates that the peptide may be in suspension rather than fully dissolved, or that aggregation has occurred.
Step 1: Allow for adequate dissolution time.
After adding the solvent, allow the solution to sit for 15-30 minutes with occasional gentle mixing to ensure complete dissolution.[9]
Step 2: Address potential aggregation.
Peptide aggregation can be caused by high concentrations or improper mixing.
-
Dilute the solution: Try dissolving the powder in a larger volume of solvent to achieve a lower concentration.
-
Gentle mixing: Avoid vigorous shaking which can promote aggregation. Instead, gently swirl or invert the vial.[9]
-
Chaotropic agents: For peptides prone to aggregation, adding a chaotropic agent like 6 M guanidine hydrochloride or 8 M urea can help break up hydrogen bonds. Note that these agents may interfere with downstream applications.[8]
Step 3: Filter the solution.
If particulates remain, the solution can be filtered through a 0.2 µm filter to remove any undissolved material or aggregates.[8][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.[8]
-
Add the appropriate volume of fresh, high-purity DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of powder).
-
Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Slowly add the desired aqueous buffer (e.g., saline, Tris buffer) to the DMSO stock solution while gently agitating. It is often recommended to add the stock solution to the aqueous buffer dropwise.[10]
-
If precipitation occurs upon addition of the aqueous buffer, try using a lower final concentration or a different buffer system.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Simplified Lysipressin signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound. L-Lysine vasopressin|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (Lysine vasopressin acetate; [Lys8]-Vasopressin acetate) | Adenylate Cyclase | 83968-49-4 | Invivochem [invivochem.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. jpt.com [jpt.com]
- 10. researchgate.net [researchgate.net]
Improving reproducibility of lypressin pressor response
Welcome to the technical support center for lypressin pressor response reproducibility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My lypressin solution appears cloudy after reconstitution. Can I still use it?
A1: No, a cloudy solution may indicate improper dissolution, contamination, or degradation of the peptide. Lypressin should form a clear solution. It is recommended to discard the solution and prepare a fresh one following the recommended protocol. Ensure the diluent is appropriate and at the correct pH.
Q2: I am observing a weaker than expected pressor response in my animal model. What are the potential causes?
A2: A diminished pressor response can stem from several factors:
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Lypressin Degradation: Improper storage, such as repeated freeze-thaw cycles or storage at incorrect temperatures, can lead to peptide degradation.[1] Lyophilized lypressin should be stored at -20°C, and reconstituted solutions should be stored at 4°C for short-term use (2-7 days) or below -18°C for longer-term storage.[1]
-
Anesthesia: The type and depth of anesthesia can significantly impact the pressor response. Some anesthetics can blunt the sympathetic nervous system, affecting the cardiovascular response to lypressin.[2]
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Animal Strain and Sex: Different animal strains and sexes can exhibit varied sensitivity to vasopressors. For instance, the pressor response to vasopressin in rats can be influenced by the phase of the estrous cycle.[3]
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Tachyphylaxis: Repeated administration of lypressin can lead to a rapid decrease in response. Ensure adequate time between doses to allow the system to return to baseline.
Q3: Can I administer lypressin through a peripheral intravenous (PIV) catheter in my animal experiments?
A3: While clinically vasopressors are sometimes administered via PIV, there is a risk of local tissue injury if extravasation occurs.[4] For research purposes, especially for obtaining precise and reproducible pressor response data, direct administration through a central venous or arterial catheter is recommended to ensure accurate delivery and to minimize the risk of infusion-related complications.
Q4: What is the primary signaling pathway responsible for the pressor effects of lypressin?
A4: The pressor effects of lypressin are primarily mediated through the vasopressin V1a receptor (V1aR), a G protein-coupled receptor (GPCR).[5] Activation of the V1aR by lypressin stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[7] The subsequent increase in intracellular calcium leads to the contraction of vascular smooth muscle cells and a rise in blood pressure.[7]
Troubleshooting Guides
In Vivo Lypressin Pressor Response Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in baseline blood pressure | Inadequate acclimatization of the animal. | Allow for a sufficient stabilization period (e.g., 2 hours) after surgical procedures and before starting the experiment.[8] |
| Improper catheter placement or patency. | Ensure the arterial catheter is correctly placed and flushed with heparinized saline to prevent clotting.[9] | |
| Anesthetic depth is not stable. | Monitor vital signs continuously and adjust the anesthetic dose to maintain a stable plane of anesthesia. | |
| No pressor response to lypressin | Incorrect drug concentration or dose. | Verify calculations for drug dilution and the administered dose. Prepare fresh solutions if necessary. |
| Lypressin degradation. | Ensure proper storage and handling of lypressin.[1] Avoid repeated freeze-thaw cycles. | |
| Receptor desensitization. | If multiple doses are given, ensure a sufficient washout period between administrations. | |
| Underlying pathology in the animal model. | Certain conditions, like acidosis or adrenal insufficiency, can lead to non-response to vasopressors.[10] | |
| Exaggerated or prolonged pressor response | Impaired baroreflex. | This can be a characteristic of certain disease models, such as cirrhosis, where buffering mechanisms are impaired.[11][12] |
| Interaction with other administered substances. | Be aware of potential interactions with anesthetics or other drugs that may potentiate the effects of lypressin.[13] |
In Vitro Vasopressin Receptor Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding in radioligand binding assays | Insufficient washing. | Increase the number and volume of washes to remove unbound radioligand effectively.[14] |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for optimal specific binding.[14] | |
| Filter binding. | Pre-soak filters in an appropriate buffer to reduce non-specific binding. | |
| Low signal-to-noise ratio in functional assays (e.g., calcium mobilization, cAMP) | Low receptor expression in cells. | Use a cell line with confirmed high expression of the target vasopressin receptor. |
| Inactive or degraded agonist. | Use a fresh, properly stored stock of lypressin. | |
| Suboptimal assay conditions. | Optimize cell density, incubation times, and buffer components.[8][15] | |
| Inconsistent dose-response curves | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Cell viability issues. | Check cell health and viability before and during the experiment. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate or ensure proper humidification during incubation. |
Experimental Protocols
In Vivo Lypressin Pressor Response in Rats
Objective: To measure the dose-dependent effect of lypressin on arterial blood pressure in anesthetized rats.
Materials:
-
Lypressin
-
Anesthetic (e.g., urethane/ketamine/xylazine or pentobarbital sodium)[9]
-
Heparinized saline
-
Male Wistar rats (or other appropriate strain)
-
Surgical instruments
-
Arterial and venous catheters
-
Pressure transducer and data acquisition system[9]
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a surgical table. Shave and disinfect the surgical areas (neck and femoral region).[9]
-
Catheterization: Surgically expose and catheterize the carotid artery for blood pressure measurement and the femoral vein for drug administration.[9]
-
System Setup: Connect the arterial catheter to a pressure transducer linked to a data acquisition system. Calibrate the pressure transducer using a sphygmomanometer.[9]
-
Stabilization: Allow the animal to stabilize for at least 2 hours post-surgery before any experimental manipulations.[8]
-
Baseline Recording: Record baseline mean arterial pressure (MAP) for 10-15 minutes to ensure stability.[9]
-
Lypressin Administration: Administer increasing doses of lypressin intravenously, followed by a saline flush.[9] Allow sufficient time between doses for blood pressure to return to baseline.
-
Data Analysis: Measure the peak change in MAP from baseline for each dose. Plot the change in MAP against the log of the lypressin dose to generate a dose-response curve.
V1a Receptor Binding Assay
Objective: To determine the binding affinity of lypressin for the V1a receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the V1a receptor[14]
-
Radiolabeled V1a antagonist (e.g., [3H]d(CH2)5Tyr(Me)AVP)
-
Unlabeled lypressin
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter[14]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the V1a receptor and isolate the membrane fraction by centrifugation.[14]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of unlabeled lypressin.[14] Include wells for total binding (radioligand only) and non-specific binding (radioligand with a saturating concentration of an unlabeled V1a antagonist).[14]
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of lypressin to generate a competition curve and determine the IC50 value.[14]
Quantitative Data
Table 1: Lypressin Solution Preparation
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg Lypressin | Volume of Solvent to Add to 5 mg Lypressin | Volume of Solvent to Add to 10 mg Lypressin |
| 1 mM | 946.8 µL | 4.73 mL | 9.47 mL |
| 5 mM | 189.4 µL | 946.8 µL | 1.89 mL |
| 10 mM | 94.7 µL | 473.4 µL | 946.8 µL |
| Data derived from GlpBio Lypressin product information.[1] |
Table 2: Binding Affinities (Ki) of Vasopressin and Analogs at Human Vasopressin Receptors
| Compound | V1a Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Primary Effect |
| Arginine Vasopressin (AVP) | 1.8 ± 0.4 | ~0.85 | Non-selective Agonist |
| Terlipressin | ~1100 | ~6900 | V1a-selective Agonist (Prodrug) |
| Desmpressin | 62.4 | 65.9 | V2-selective Agonist |
| Data adapted from BenchChem technical guide.[14] Note: Ki values can vary between studies. |
Visualizations
Caption: Lypressin V1a receptor signaling pathway leading to vasoconstriction.
Caption: Workflow for in vivo measurement of lypressin pressor response.
References
- 1. glpbio.com [glpbio.com]
- 2. ibl-international.com [ibl-international.com]
- 3. Pressor responsiveness to and secretion of vasopressin during the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse events associated with administration of vasopressor medications through a peripheral intravenous catheter: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 6. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coreem.net [coreem.net]
- 11. Abnormal pressor response to vasopressin in patients with cirrhosis: evidence for impaired buffering mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lypressin - MeSH - NCBI [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Lysipressin Acetate Solutions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lysipressin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight to use for calculating the molarity of this compound?
A1: The molecular weight of this compound is 1116.27 g/mol .[1][2][3] This value should be used for all molarity calculations to ensure accuracy in your experiments. The molecular formula for the acetate salt is C48H69N13O14S2.[1][3][4]
Q2: How do I calculate the mass of this compound needed to prepare a stock solution of a specific molarity?
A2: To calculate the mass required, use the following formula:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.01 mol/L × 0.001 L × 1116.27 g/mol
-
Mass (g) = 0.0111627 g
-
Mass (mg) = 11.16 mg
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions, with a solubility of at least 100 mg/mL (89.58 mM).[1][5] For aqueous applications, this compound is also soluble in water at concentrations up to 100 mg/mL and in 0.1 M acetic acid at 20 mg/mL.[5][6] Always use fresh, anhydrous grade DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5]
Q4: My this compound powder is not dissolving completely. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Confirm Solvent Quality: Ensure you are using fresh, high-purity, anhydrous solvent. Hygroscopic DMSO (DMSO that has absorbed water) can be problematic.[2][5]
-
Vortexing/Sonication: Gently vortex the solution. If crystals persist, brief sonication in a water bath can aid dissolution.
-
Gentle Warming: Warming the solution to 37°C for a short period can also help. Avoid excessive heat, which could degrade the peptide.
-
Check for Saturation: Ensure you have not exceeded the solubility limit of the compound in your chosen solvent (see table below).
Q5: What are the proper storage conditions for this compound powder and stock solutions?
A5: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder should be stored at -20°C for long-term storage (up to 3 years).[1][2]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][5] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][5]
Q6: How should I prepare working solutions for in vivo experiments from a DMSO stock?
A6: For in vivo studies, it is common to dilute the DMSO stock solution into a physiologically compatible vehicle. A common formulation involves the sequential addition of co-solvents.[1][2] For example, to prepare a working solution, you can add your DMSO stock to a vehicle containing PEG300, Tween-80, and saline.[1] It is recommended to prepare these working solutions fresh on the day of use.[2]
Physicochemical and Solubility Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C48H69N13O14S2 | [1][3][4] |
| Molecular Weight | 1116.27 g/mol | [1][2][3][4] |
| CAS Number | 83968-49-4 | [1][2][5] |
| Appearance | White to off-white solid powder | [1][2] |
| Solubility (In Vitro) | ||
| DMSO | ≥ 100 mg/mL (89.58 mM) | [1][2][5] |
| Water | 100 mg/mL | [5] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Calculate the mass of this compound required. To make 1 mL of a 10 mM stock, you will need 11.16 mg.
-
Weighing: Carefully weigh the calculated mass of the lyophilized powder in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution using 11.16 mg of powder, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. If necessary, use brief sonication to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a 100 µM Working Solution
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution (1:10): Dilute the 10 mM stock solution 1:10 in your desired assay buffer or cell culture medium to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Final Dilution (1:10): Further dilute the 1 mM intermediate solution 1:10 to achieve the final 100 µM working concentration. For example, add 100 µL of the 1 mM solution to 900 µL of buffer.
-
Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions for long periods.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified Lysipressin signaling pathway via the V2 receptor.
References
- 1. This compound (Lysine vasopressin acetate; [Lys8]-Vasopressin acetate) | Adenylate Cyclase | 83968-49-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Lypressin Acetate | C48H69N13O14S2 | CID 9549173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
Navigating the Stability of Lysipressin Acetate: A Guide for Researchers
For immediate assistance, please refer to our comprehensive troubleshooting guides and frequently asked questions regarding the freeze-thaw cycle stability of Lysipressin Acetate. This technical support center is designed to provide researchers, scientists, and drug development professionals with the necessary information to ensure the integrity of their experiments.
Proper handling and storage of peptide solutions are paramount to obtaining reliable and reproducible results. This compound, a synthetic analogue of the hormone vasopressin, is susceptible to degradation if not stored under optimal conditions. Repeated freeze-thaw cycles are a common concern in laboratory practice, potentially impacting the peptide's structure and function. This guide offers insights into the stability of this compound upon freezing and thawing, provides protocols for stability testing, and addresses frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: How many times can I freeze and thaw my this compound solution?
Q2: What are the recommended storage conditions for reconstituted this compound?
Upon reconstitution, this compound solution should be stored at 2-8°C for short-term use (up to a few days).[1] For long-term storage, it is recommended to store the solution at -20°C or -80°C.[1]
Q3: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation. However, you should discard the solution if you observe any precipitation or discoloration. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I use a this compound solution that has been accidentally left at room temperature?
The stability of this compound at room temperature is limited. Some suppliers state that the lyophilized powder is stable for up to three weeks at room temperature.[1] However, once reconstituted, prolonged exposure to room temperature will lead to degradation. It is recommended to perform a stability analysis, such as HPLC, to confirm the integrity of the peptide before use if it has been exposed to suboptimal temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials after the initial reconstitution to avoid repeated freezing and thawing. |
| Improper storage temperature. | Ensure the solution is stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term). | |
| Precipitate formation in the solution | The peptide has come out of solution, possibly due to pH changes or concentration effects during freezing. | Gently warm the solution and vortex to redissolve the peptide. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded. Consider preparing a fresh solution. |
| Loss of biological activity | Degradation of the peptide structure. | Confirm the integrity of the peptide using an analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored solution. |
Stability Data of Vasopressin Analogues
Due to the limited availability of public data on the freeze-thaw stability of this compound, the following tables summarize findings for the closely related vasopressin analogues. This data can serve as a valuable reference for handling this compound.
Table 1: Freeze-Thaw Stability of Vasopressin
| Number of Freeze-Thaw Cycles | Effect on Concentration | Storage Temperature | Source |
| 4 | Decrease | -20°C | General finding from stability studies of related peptides |
Table 2: Freeze-Thaw Stability of Desmopressin
| Number of Freeze-Thaw Cycles | Effect on Concentration | Storage Temperature | Source |
| 3 | Stable | -20°C | General finding from stability studies of related peptides |
Experimental Protocols
Protocol for a Freeze-Thaw Stability Study of this compound
This protocol outlines a general procedure to assess the stability of a this compound solution after multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Appropriate solvent for reconstitution (e.g., sterile water, saline)
- Cryovials
- -20°C or -80°C freezer
- HPLC system with a suitable column (e.g., C18)
- Mobile phase for HPLC (e.g., acetonitrile/water gradient with trifluoroacetic acid)
2. Procedure:
- Reconstitute the this compound to the desired concentration.
- Immediately analyze an aliquot of the fresh solution ("Time 0") by HPLC to determine the initial purity and concentration.
- Aliquot the remaining solution into multiple cryovials.
- Subject the aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.
- After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot from a designated vial by HPLC.
- Compare the chromatograms from the cycled samples to the "Time 0" sample. Look for a decrease in the main peak area (indicating degradation) and the appearance of new peaks (indicating degradation products).
3. Data Analysis:
- Calculate the percentage of remaining this compound at each freeze-thaw cycle relative to the "Time 0" sample.
- Quantify any significant degradation products.
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams illustrate key processes and decision-making pathways related to this compound stability.
References
Validation & Comparative
A Comparative Efficacy Analysis: Lysipressin Acetate vs. Arginine Vasopressin
A comprehensive review for researchers and drug development professionals on the comparative binding affinities, physiological effects, and signaling pathways of Lysipressin Acetate and Arginine Vasopressin, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the receptor binding affinities and in vivo effects of lysipressin and arginine vasopressin.
Table 1: Comparison of Receptor Binding Affinities
| Compound | V1 Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | Source |
| Arginine Vasopressin (AVP) | 0.80 | 0.85 | [1] |
| Lysipressin (LVP) | 1.8 | 10.0 | [1] |
Table 2: In Vivo Effects from Preclinical Studies
| Parameter | Lysipressin | Arginine Vasopressin | Animal Model | Source |
| Antidiuretic Potency | Less potent, shorter duration | More potent, longer duration | Conscious dogs | |
| Effect on Na+ Excretion | Increased | Increased | Conscious dogs | |
| Effect on K+ Excretion | Increased | No significant change | Conscious dogs |
Signaling Pathways
Both lysipressin and arginine vasopressin exert their physiological effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.
Signaling pathways of V1 and V2 vasopressin receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Receptor Binding Assay
This protocol is adapted from Jamil et al. (2017) and is used to determine the binding affinity of ligands to vasopressin receptors.[1]
Workflow for in vitro receptor binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human V1 or V2 vasopressin receptor are cultured and harvested. The cells are then homogenized in a buffer solution, and the cell membranes are isolated via centrifugation.
-
Competitive Binding Assay: The cell membrane preparations are incubated in a solution containing a fixed concentration of radiolabeled arginine vasopressin ([³H]AVP) and varying concentrations of the unlabeled competitor ligand (either arginine vasopressin or lysipressin).
-
Separation and Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to binding affinities (Ki) using the Cheng-Prusoff equation.
In Vivo Pressor and Antidiuretic Assays
The following are generalized protocols for assessing the vasopressor and antidiuretic effects of vasopressin analogues in animal models.
Pressor Assay (Rat Model)
This assay measures the effect of the test substance on blood pressure.
-
Animal Preparation: Male rats are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure. Another catheter is placed in the jugular vein for intravenous administration of the test compounds.
-
Drug Administration: After a stabilization period, graded doses of arginine vasopressin or lysipressin are administered intravenously.
-
Data Collection and Analysis: The change in mean arterial pressure from the baseline is recorded for each dose. Dose-response curves are then constructed to compare the pressor potency of the two compounds.
Antidiuretic Assay (Dog Model)
This assay evaluates the ability of the test substance to reduce urine output.
-
Animal Preparation and Water Loading: Conscious dogs are hydrated with water via a gastric tube to induce a steady state of water diuresis. Urine is collected at regular intervals via a bladder catheter.
-
Drug Administration: Arginine vasopressin or lysipressin is administered, typically intravenously or subcutaneously.
-
Data Collection and Analysis: Urine volume and osmolality are measured at regular intervals following drug administration. The antidiuretic effect is quantified by the reduction in urine flow and the increase in urine osmolality compared to the pre-treatment baseline.
Efficacy Comparison
Receptor Binding and In Vitro Functional Activity:
Based on the in vitro data from Jamil et al. (2017), arginine vasopressin exhibits a higher binding affinity for both V1 and V2 receptors compared to lysipressin.[1] The binding affinity of lysipressin for the V1 receptor is approximately twofold lower than that of AVP, while its affinity for the V2 receptor is about twelvefold lower.[1] In functional assays, both AVP and lysipressin act as full agonists at both V1 and V2 receptors.[1]
In Vivo Physiological Effects:
Preclinical studies in dogs suggest that arginine vasopressin has a more potent and longer-lasting antidiuretic effect than lysipressin. While both substances increase sodium excretion, only lysipressin has been observed to significantly increase potassium excretion.
Clinical Efficacy:
A thorough review of the current scientific literature reveals a significant gap in direct comparative clinical trials between this compound and arginine vasopressin for any indication, including septic shock and diabetes insipidus. While numerous studies have evaluated the clinical utility of arginine vasopressin and its synthetic analogues like terlipressin and desmopressin, similar robust clinical data for lysipressin is lacking in a comparative context. Therefore, a definitive statement on the relative clinical efficacy of this compound and arginine vasopressin cannot be made at this time.
Conclusion
References
A Comparative Pharmacological Study: Lypressin vs. Terlipressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of lypressin and its synthetic analogue, terlipressin. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these vasoactive compounds.
Overview and Mechanism of Action
Lypressin, also known as lysine-vasopressin (LVP), is the porcine analogue of human arginine-vasopressin and acts as an agonist at vasopressin receptors.[1] Terlipressin is a synthetic prodrug of lypressin.[2] Following administration, the three glycyl residues of terlipressin are cleaved by endothelial peptidases to slowly release the active metabolite, lypressin.[3] This slow-release mechanism prolongs the duration of action of terlipressin compared to lypressin.[3]
Both compounds exert their physiological effects by binding to vasopressin receptors, primarily V1a and V2 receptors, which are G protein-coupled receptors (GPCRs).[4][5]
-
V1a Receptors: Predominantly found on vascular smooth muscle cells, V1a receptor activation leads to vasoconstriction through the Gq/11 protein signaling pathway, which increases intracellular calcium.[6][7]
-
V2 Receptors: Mainly located in the renal collecting ducts, V2 receptor stimulation activates the Gs protein signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent insertion of aquaporin-2 water channels, resulting in antidiuresis.[8][9]
Receptor Binding Affinity and Potency
The binding affinities of lypressin and terlipressin for human V1a and V2 receptors have been characterized in competitive binding assays. Lypressin demonstrates a higher affinity for both receptor subtypes compared to terlipressin. Both ligands exhibit a preference for the V1a receptor over the V2 receptor.[10]
| Compound | Receptor | Ki (nM) | Selectivity (V1a:V2) | Receptor Activity |
| Lypressin | V1a | 1.8 | ~5.6-fold | Full Agonist |
| V2 | 10 | Full Agonist | ||
| Terlipressin | V1a | 1100 | ~6.3-fold | Partial Agonist |
| V2 | 6900 | Full Agonist |
Table 1: Receptor Binding Affinities and Activity of Lypressin and Terlipressin. Data compiled from Jamil et al., 2017.[10][11]
Pharmacokinetic Properties
The pharmacokinetic profiles of lypressin and terlipressin differ significantly, primarily due to terlipressin's nature as a prodrug.
| Parameter | Lypressin | Terlipressin |
| Half-life (t½) | ~15 minutes[12] | ~50 minutes[3] |
| Volume of Distribution (Vd) | 1370 L[2] | 6.3 L[2] |
| Clearance (CL) | 318 L/h[13] | 27.4 L/h[13] |
| Metabolism | Metabolized by peptidases in various tissues.[2] | Cleaved by peptidases to release lypressin.[2] |
| Duration of Action | 3-4 hours (nasal administration)[12] | ~6 hours[2] |
Table 2: Comparative Pharmacokinetic Parameters of Lypressin and Terlipressin.
Experimental Protocols
Vasopressin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of lypressin and terlipressin for V1a and V2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human V1a or V2 receptors are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]Arginine-Vasopressin) and varying concentrations of the unlabeled competitor (lypressin or terlipressin).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
V1a Receptor Functional Assay (Calcium Mobilization)
Objective: To assess the agonist/antagonist activity of lypressin and terlipressin at the V1a receptor by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human V1a receptor are seeded into black, clear-bottom multi-well plates.[14]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of lypressin or terlipressin are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, indicative of intracellular calcium concentration, is measured kinetically.
-
Data Analysis: The dose-response curve is plotted, and the EC50 (concentration for 50% maximal effect) is calculated to determine the potency of the agonist.[14]
V2 Receptor Functional Assay (cAMP Accumulation)
Objective: To evaluate the agonist/antagonist activity of lypressin and terlipressin at the V2 receptor by measuring cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human V2 receptor are cultured and seeded in multi-well plates.[15]
-
Compound Incubation: The cells are incubated with varying concentrations of lypressin or terlipressin in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.[11][15]
-
Data Analysis: A standard curve is generated, and the amount of cAMP produced in response to the test compounds is quantified. The dose-response curve is then plotted to determine the EC50.[15]
Signaling Pathway and Experimental Workflow Diagrams
Caption: V1a Receptor Signaling Pathway.
References
- 1. innoprot.com [innoprot.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. johnsonfrancis.org [johnsonfrancis.org]
- 10. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the Effects of Lysipressin Acetate with V1a Receptor Antagonists: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies to validate the pharmacological effects of Lysipressin acetate, a potent vasopressin analogue, through the use of selective V1a receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data, and details the underlying signaling pathways.
Introduction to Lysipressin and V1a Receptor Antagonism
Lysipressin, also known as [Lys8]-Vasopressin, is a synthetic analogue of the endogenous hormone vasopressin. It exhibits a high affinity for vasopressin receptors, particularly the V1a subtype, which is predominantly found in vascular smooth muscle cells, platelets, and hepatocytes. Activation of the V1a receptor by an agonist like Lysipressin initiates a well-defined signaling cascade that leads to various physiological responses, most notably vasoconstriction.
To ensure that the observed effects of this compound are specifically mediated by the V1a receptor, it is crucial to employ selective V1a receptor antagonists in validation studies. These antagonists competitively bind to the V1a receptor, thereby inhibiting the action of Lysipressin. This guide explores the experimental frameworks for such validation.
V1a Receptor Signaling Pathway
Upon binding of this compound to the V1a receptor, a conformational change in the receptor activates the associated heterotrimeric G protein, Gq/11. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Comparative Analysis of V1a Receptor Antagonists
A variety of selective V1a receptor antagonists are available for research purposes. The choice of antagonist can depend on factors such as potency, selectivity, and the experimental system (in vitro vs. in vivo). Below is a comparison of commonly used V1a antagonists.
| Antagonist | Receptor Binding Affinity (Ki) for human V1a | Selectivity Profile | Key Features |
| SRX246 | ~0.3 nM | Highly selective for V1a over V1b and V2 receptors. | Orally bioavailable and CNS-penetrant. |
| Relcovaptan | ~1-5 nM | Selective for V1a receptors. | Has been investigated in clinical trials for various conditions. |
| Conivaptan | ~6.3 nM | Dual antagonist for V1a and V2 receptors. | Administered intravenously. |
In Vitro Validation of Lysipressin Effects
The specific antagonism of Lysipressin's effects at the V1a receptor can be quantified using various in vitro assays. These assays typically involve measuring a downstream response to Lysipressin in the presence and absence of a V1a antagonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following V1a receptor activation. The potency of Lysipressin (EC50) is expected to increase in the presence of a competitive antagonist.
Experimental Workflow:
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (IPs), a direct product of PLC activation. It provides a robust measure of Gq-coupled receptor activity.
Expected Outcome:
A competitive V1a receptor antagonist will cause a rightward shift in the Lysipressin dose-response curve for IP accumulation, indicating a decrease in the potency of Lysipressin. The magnitude of this shift can be used to calculate the affinity of the antagonist (pA2 value) through Schild analysis.
In Vivo Validation of Lysipressin Effects
The vasoconstrictor effect of this compound can be validated in vivo by measuring changes in blood pressure in animal models. The administration of a V1a receptor antagonist is expected to block the pressor response to Lysipressin.
Blood Pressure Measurement in Rodent Models
A common in vivo model involves the continuous monitoring of arterial blood pressure in conscious, freely moving rats. The following table presents representative data from a study in V1a receptor knockout mice, which genetically mimics the effect of a complete and specific V1a antagonist, demonstrating the V1a-dependency of the pressor response to arginine-vasopressin (AVP), a close analogue of Lysipressin.[1]
| Treatment Group | Agonist (AVP) Dose | Change in Mean Arterial Pressure (mmHg) |
| Wild-Type Mice | 1 ng/kg | +15 ± 2 |
| 10 ng/kg | +35 ± 4 | |
| 100 ng/kg | +58 ± 5 | |
| V1a Knockout Mice | 1 ng/kg | -2 ± 1 |
| 10 ng/kg | -5 ± 2 | |
| 100 ng/kg | -12 ± 3 |
Data are presented as mean ± SEM.[1]
This data clearly illustrates that the pressor effect of the vasopressin analogue is entirely dependent on the presence of the V1a receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a V1a receptor antagonist by its ability to displace a radiolabeled ligand from the V1a receptor.
Materials:
-
Membrane preparations from cells expressing the human V1a receptor.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
V1a receptor antagonist (e.g., SRX246).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the V1a receptor antagonist at various concentrations, and the radioligand at a fixed concentration (typically at its Kd value).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM AVP).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement
Objective: To assess the ability of a V1a receptor antagonist to block the pressor response to this compound in vivo.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (for catheter implantation).
-
Catheters for arterial and venous access.
-
Blood pressure transducer and recording system.
-
This compound solution.
-
V1a receptor antagonist solution or vehicle.
Procedure:
-
Surgically implant catheters into the femoral artery and vein of the rats under anesthesia and allow for recovery.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record blood pressure and heart rate in conscious, unrestrained rats.
-
After a baseline recording period, administer the V1a receptor antagonist or vehicle via the venous catheter.
-
Following a pre-determined time for the antagonist to take effect, administer a bolus injection of this compound.
-
Continuously record blood pressure and heart rate for a specified period after Lysipressin administration.
-
Analyze the data to determine the peak change in mean arterial pressure in the antagonist-treated group compared to the vehicle-treated group.
Conclusion
The validation of this compound's effects through the use of selective V1a receptor antagonists is a critical step in pharmacological research. The experimental approaches detailed in this guide, from in vitro functional assays to in vivo physiological measurements, provide a robust framework for confirming the V1a receptor-mediated mechanism of action of Lysipressin and other vasopressin analogues. The clear, quantifiable blockade of agonist-induced responses by these antagonists provides unequivocal evidence of target engagement and specificity.
References
Lypressin's Antidiuretic Effect: A Comparative Guide to its Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antidiuretic effect of lypressin with its key alternatives, focusing on the reproducibility of its physiological response. Experimental data, detailed protocols, and pathway visualizations are presented to offer a thorough understanding for research and drug development applications.
Comparative Analysis of Antidiuretic Potency and Duration
Lypressin, a synthetic analogue of vasopressin, exerts its antidiuretic effect through activation of V2 receptors in the renal collecting ducts. Understanding the reproducibility of this effect is crucial for its therapeutic application and for the design of robust experimental protocols. While direct quantitative data on the reproducibility of lypressin's antidiuretic effect is limited in publicly available literature, comparisons with its analogues, desmopressin and terlipressin, provide valuable insights.
| Compound | Receptor Selectivity | Antidiuretic Potency | Duration of Action | Notes on Reproducibility/Variability |
| Lypressin | V1a / V2 | Less potent than Arginine Vasopressin (AVP)[1] | 4-6 hours[1] | Data on intra-individual reproducibility is not readily available. Dose-dependent effects on renal hemodynamics have been quantified in rats.[2] |
| Desmopressin (dDAVP) | Highly selective V2 agonist[1] | 12 times more potent antidiuretic than AVP[1] | 8-12 hours[1] | The antidiuretic effect is described as "highly reproducible" in healthy volunteers. However, "marked interindividual differences" in response have been observed in patients with diabetes insipidus.[3] |
| Terlipressin | Primarily V1a, with V2 activity | Antidiuretic effect observed[4] | Long-acting prodrug of lypressin[5] | In conscious rats, the dynamics of urine and sodium excretion after a 0.2 µg/kg dose did not differ from an equivalent dose of lypressin.[4] |
| Arginine Vasopressin (AVP) | V1a / V1b / V2 | Endogenous standard | Short half-life | Serves as the natural reference for antidiuretic hormone activity. |
Experimental Protocols
In Vivo Assessment of Antidiuretic Activity in Rats
This protocol is a standard method for evaluating the antidiuretic properties of compounds like lypressin and its analogues.
Objective: To determine the antidiuretic effect of a test compound by measuring urine output and osmolality in water-loaded rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Test compound (e.g., Lypressin) and vehicle control
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Osmometer
-
Standard laboratory equipment for injections and measurements
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for at least 24 hours before the experiment to allow for acclimatization. Provide free access to food and water.
-
Fasting: Withhold food for 12-18 hours before the experiment, with continued free access to water.
-
Water Loading: Administer a water load (e.g., 2.5% of body weight) orally via gavage to induce diuresis.
-
Compound Administration: Once a steady urine flow is established, administer the test compound or vehicle control via the desired route (e.g., subcutaneous or intravenous injection).
-
Urine Collection: Collect urine at predetermined intervals (e.g., every 30 minutes) for a specified duration (e.g., 4-6 hours).
-
Measurements: Record the volume of urine collected at each interval. Determine the osmolality of each urine sample using an osmometer.
-
Data Analysis: Calculate the percentage decrease in urine output and the percentage increase in urine osmolality for the test compound group compared to the vehicle control group. Plot dose-response curves to determine the potency of the antidiuretic effect.
Workflow for In Vivo Antidiuretic Assay
Caption: Workflow for the in vivo rat antidiuresis assay.
Lypressin Signaling Pathway
Lypressin exerts its antidiuretic effect by binding to the vasopressin V2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of principal cells in the kidney's collecting ducts. This initiates a signaling cascade that ultimately leads to increased water reabsorption.
Caption: Lypressin-induced V2 receptor signaling pathway.
Conclusion
While lypressin is a well-established antidiuretic agent, direct quantitative data on the reproducibility of its effect is not as readily available as for its analogue, desmopressin. The provided experimental protocols offer a standardized framework for conducting such reproducibility studies. For researchers and drug development professionals, understanding the potential for inter-individual variability, as observed with desmopressin, is a critical consideration in the design of clinical trials and therapeutic applications of lypressin and other vasopressin analogues. The signaling pathway diagram provides a clear visual representation of the mechanism of action, which is fundamental for further research into the modulation of this pathway for therapeutic benefit.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal haemodynamic actions of pressor doses of lysine vasopressin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individual differences in the antidiuretic response induced by single doses of 1-deamino-8-D-arginine-vasopressin (DDAVP) in patients with pituitary diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiuretic activity of terlipressin (triglycyl-lysine vasopressin)--role of pressure natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmain.com [pharmain.com]
A Comparative Guide to the Structural and Functional Differences Between Lypressin and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional characteristics of lypressin and oxytocin. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two important nonapeptide hormones.
Introduction
Lypressin, also known as lysine-vasopressin, and oxytocin are structurally related peptide hormones synthesized in the hypothalamus and released from the posterior pituitary gland. Both are composed of nine amino acids forming a cyclic structure via a disulfide bond between the cysteine residues at positions 1 and 6, with a three-amino-acid tail. Despite their structural similarity, they exhibit distinct physiological roles, primarily due to differences in their amino acid sequence which dictate their receptor binding affinities and subsequent biological activities.
Structural Comparison
The primary structural difference between lypressin and oxytocin lies in the amino acids at positions 3 and 8. In lypressin, position 3 is occupied by phenylalanine and position 8 by lysine. In contrast, oxytocin contains isoleucine at position 3 and leucine at position 8.[1][2] This seemingly minor variation in two amino acids leads to significant differences in their three-dimensional conformation and, consequently, their interaction with their respective receptors.
Table 1: Structural and Physicochemical Properties of Lypressin and Oxytocin
| Property | Lypressin | Oxytocin |
| Amino Acid Sequence | Cys-Tyr-Phe -Gln-Asn-Cys-Pro-Lys -Gly-NH2 | Cys-Tyr-Ile -Gln-Asn-Cys-Pro-Leu -Gly-NH2 |
| Molecular Formula | C46H65N13O12S2 | C43H66N12O12S2 |
| Molecular Weight | 1056.22 g/mol | 1007.19 g/mol |
| Key Structural Feature | Cyclic nonapeptide with a disulfide bridge | Cyclic nonapeptide with a disulfide bridge |
Functional Comparison: Receptor Binding and Biological Activity
The differential receptor selectivity of lypressin and oxytocin is the primary determinant of their distinct physiological effects. Lypressin is an analogue of vasopressin and primarily interacts with vasopressin receptors (V1a, V1b, and V2), while oxytocin preferentially binds to the oxytocin receptor (OTR). However, due to their structural homology, there is a degree of cross-reactivity, with each hormone capable of binding to the other's receptor, albeit with lower affinity.[3]
The V1a and V1b receptors are coupled to the Gq/11 protein, which activates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium and smooth muscle contraction.[1] The V2 receptor is coupled to the Gs protein, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP), primarily involved in renal water reabsorption.[4] The oxytocin receptor is also coupled to the Gq/11 protein, stimulating the PLC pathway to induce uterine contractions and lactation.[3][5][6]
Table 2: Comparative Receptor Binding Affinities and Biological Activities
| Ligand | Receptor | Binding Affinity (Kd, nM) | Primary Biological Effect |
| Lypressin | V1a | 2.2 (for [3H]LVP in human myometrium)[7] | Vasoconstriction (pressor activity) |
| OTR | Lower affinity than oxytocin | Uterine contraction (uterotonic activity) | |
| Oxytocin | OTR | 1.5 (for [3H]OT in human myometrium)[7] | Uterine contraction, lactation |
| V1a | Lower affinity than lypressin | Weak pressor activity |
Signaling Pathways
The activation of their respective G protein-coupled receptors (GPCRs) by lypressin and oxytocin initiates distinct intracellular signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of oxytocin and lysine vasopressin analogs containing glutamic acid gamma-hydrazide in position 4 [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 4. The separate uterotonic and prostaglandin-releasing actions of oxytocin. Evidence and comparison with angiotensin and methacholine in the isolated rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Vasopressin and oxytocin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Oxytocin and vasopressin: distinct receptors in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Comparison of Synthetic Vasopressin Analogues
A comprehensive guide to the pharmacokinetic properties of several key synthetic vasopressin analogues. This document presents a comparative analysis of their pharmacokinetic profiles, detailed experimental methodologies, and relevant physiological pathways to support researchers, scientists, and professionals in drug development.
Synthetic vasopressin analogues are a class of drugs that mimic the actions of the endogenous hormone vasopressin (also known as antidiuretic hormone, ADH). These analogues have been developed to provide enhanced receptor selectivity, longer duration of action, and improved safety profiles compared to native vasopressin.[1][2][3] This guide focuses on the pharmacokinetic properties of prominent synthetic vasopressin analogues, including Desmopressin, Terlipressin, Lypressin, and Selepressin.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of synthetic vasopressin analogues can vary significantly based on the specific molecule and the route of administration. The following table summarizes key pharmacokinetic data for Desmopressin, Terlipressin, and Lypressin. Data for Selepressin is limited as its clinical development was discontinued.[4]
| Parameter | Desmopressin | Terlipressin | Lypressin |
| Terminal Half-life (t½) | IV: ~2.8-3.1 hours[5] IN: 3-4 hours[6] | ~50 minutes (prodrug)[7] ~3.0 hours (active metabolite, lypressin)[8] | ~15 minutes[9] |
| Bioavailability | IV: 100% Oral: ~0.16%[6][10] Intranasal (IN): ~3.3-4.1%[6] Subcutaneous (SC): 85%[6] | IV: 100% | Nasal: Rapid absorption[9] |
| Volume of Distribution (Vd) | 26.5 L[6] | 6.3 L (prodrug)[8][11] 1370 L (lypressin)[8][11] | Not specified |
| Clearance | 7.6 L/h[6] | 27.4 L/h (prodrug)[8][11] 318 L/h (lypressin)[8][11][12] | Not specified |
| Time to Peak Plasma Conc. (Tmax) | Oral: ~50-55 min[6] IN: ~15-45 min[6] | IV: Effects within 5 minutes[11] | Nasal: ~30-120 minutes[9] |
| Metabolism | Minimally metabolized by the liver.[6] | Prodrug, cleaved by peptidases to release lypressin.[7][8] | Metabolized by renal and hepatic pathways.[9] |
| Excretion | Primarily renal, with 52% excreted unchanged.[6] | Less than 1% of terlipressin and <0.1% of lypressin are excreted in the urine.[8][11] | Not specified |
Detailed Experimental Protocols
The pharmacokinetic data presented are derived from studies employing rigorous methodologies. Below are representative protocols for assessing the pharmacokinetics of vasopressin analogues.
Human Pharmacokinetic Study Protocol (Desmopressin Example)
-
Study Design: An open-label, randomized, four-session crossover study.[5]
-
Subjects: Healthy male volunteers, typically aged 55-70 years.[5]
-
Drug Administration:
-
Blood Sampling:
-
Pre-dose blood samples are collected.
-
Post-dose blood samples are collected at predetermined time points for up to 12 hours.[5]
-
-
Analytical Method: Plasma concentrations of the vasopressin analogue are determined using a validated radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of quantification for desmopressin is typically around 2.5 pg/ml.[5]
-
Pharmacokinetic Analysis:
Pharmacokinetic Study in a Patient Population (Terlipressin Example)
-
Study Design: Population pharmacokinetic analysis using sparse sampling from patients in clinical trials.[12]
-
Subjects: Patients with conditions such as hepatorenal syndrome (HRS).[12]
-
Drug Administration: Intravenous administration of terlipressin, for example, 1 to 2 mg every 6 hours.[12]
-
Blood Sampling: Sparse pharmacokinetic samples are collected from patients during their participation in clinical studies.[12]
-
Analytical Method: Plasma concentrations of terlipressin and its active metabolite, lysine-vasopressin (lypressin), are measured using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Modeling:
-
A two-compartment model with first-order elimination is used to describe the pharmacokinetics of terlipressin.[12]
-
A one-compartment model with first-order elimination is used for the active metabolite, lypressin.[12]
-
Covariates such as body weight may be assessed for their influence on pharmacokinetic parameters like clearance.[12]
-
Visualizations
Vasopressin Signaling Pathway
Vasopressin and its analogues exert their effects by binding to specific G-protein coupled receptors. The V1a receptor is primarily involved in vasoconstriction, while the V2 receptor mediates the antidiuretic effect.[6][14] Terlipressin exhibits greater selectivity for V1 receptors, whereas desmopressin is highly selective for V2 receptors.[15]
References
- 1. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Selepressin - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mims.com [mims.com]
- 10. DDAVP (Desmopressin Acetate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Terlipressin | C52H74N16O15S2 | CID 72081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic analyses of terlipressin in patients with hepatorenal syndrome | Semantic Scholar [semanticscholar.org]
- 13. bioviepharma.com [bioviepharma.com]
- 14. lypressin | Dosing & Uses | medtigo [medtigo.com]
- 15. derangedphysiology.com [derangedphysiology.com]
Lypressin vs. Desmopressin: A Comparative Analysis in Diabetes Insipidus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of lypressin and desmopressin, two synthetic analogs of the antidiuretic hormone vasopressin, for the management of diabetes insipidus. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Desmopressin exhibits significantly greater antidiuretic potency and a longer duration of action compared to lypressin. This enhanced efficacy is attributed to its high selectivity for the vasopressin V2 receptor, which mediates antidiuresis, and its resistance to enzymatic degradation. Lypressin, while effective, has a shorter half-life and a less favorable side-effect profile due to its greater affinity for the vasopressin V1a receptor, which is associated with vasoconstriction.
Data Presentation
Table 1: Comparative Antidiuretic Potency and Duration of Action in Rats
| Parameter | Lypressin | Desmopressin | Reference |
| Relative Antidiuretic Potency | ~1 | ~1000 | [1] |
| Duration of Antidiuresis (subcutaneous) | Shorter | More Prolonged | [1] |
Table 2: Receptor Binding Affinity (Ki values)
| Receptor | Lypressin (estimated) | Desmopressin | Reference |
| V2 Receptor (Antidiuretic) | Lower Affinity | 65.9 nM | [2] |
| V1a Receptor (Vasopressor) | Higher Affinity | Negligible activity | [2] |
Note: Direct comparative Ki values for lypressin from a single study were not available. The relative affinities are inferred from multiple sources describing its pharmacological profile.
Signaling Pathways
Both lypressin and desmopressin exert their antidiuretic effects by activating the vasopressin V2 receptor, primarily located in the collecting ducts of the kidneys. However, the degree of activation and selectivity differs significantly.
Caption: V2 receptor signaling cascade initiated by lypressin and desmopressin.
Experimental Protocols
Key Experiment: Assessment of Antidiuretic Activity in the Brattleboro Rat Model
The Brattleboro rat is a widely used model for diabetes insipidus as it has a genetic defect preventing the synthesis of vasopressin.
Objective: To compare the antidiuretic potency and duration of action of lypressin and desmopressin.
Materials:
-
Male Brattleboro rats
-
Lypressin and Desmopressin solutions of known concentrations
-
Metabolic cages for urine collection
-
Apparatus for measuring urine volume and osmolality
-
Injectable saline (vehicle control)
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to adapt to the environment. Provide free access to food and water.
-
Baseline Measurement: Collect urine over a 24-hour period to establish baseline urine volume and osmolality for each rat.
-
Drug Administration:
-
Divide rats into three groups: Vehicle control, Lypressin-treated, and Desmopressin-treated.
-
Administer the assigned substance via subcutaneous injection. Doses should be carefully selected based on literature to elicit a measurable response. A study comparing the two found that approximately 1000 times higher doses of lypressin were needed to achieve a comparable half-time of antidiuresis to desmopressin[1].
-
-
Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., every hour for the first 8 hours, then at 12 and 24 hours) post-injection.
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of each urine sample.
-
-
Data Analysis:
-
Calculate the percent decrease in urine output and the percent increase in urine osmolality from baseline for each rat at each time point.
-
Plot the time-course of the antidiuretic response for each group.
-
Determine the duration of action, defined as the time taken for urine volume and osmolality to return to pre-treatment levels.
-
Compare the potency of the two drugs by determining the dose required to produce a 50% of the maximum antidiuretic effect (ED50).
-
Caption: Workflow for comparing lypressin and desmopressin in a rat model.
Side Effect Profile
The primary side effect of vasopressin analogs is related to their pressor activity (increase in blood pressure), which is mediated by the V1a receptor.
-
Lypressin: Possesses significant V1a receptor agonist activity, leading to a higher potential for vasoconstriction and increased blood pressure. Subcutaneous administration in rats has been shown to increase potassium excretion[1].
-
Desmopressin: Exhibits negligible affinity for the V1a receptor, resulting in minimal pressor effects at therapeutic doses[2]. The primary adverse effect is the risk of water intoxication and hyponatremia if fluid intake is not appropriately managed.
Conclusion
For the treatment of diabetes insipidus in research and clinical settings, desmopressin is demonstrably superior to lypressin. Its high antidiuretic potency, prolonged duration of action, and V2 receptor selectivity provide a more favorable efficacy and safety profile. Lypressin's lower potency, shorter half-life, and greater potential for pressor side effects make it a less desirable therapeutic option. This comparative guide underscores the importance of receptor selectivity in drug design and development for targeted therapeutic outcomes.
References
A Comparative Guide to Vasopressin Analogs in the Management of Shock States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of vasopressin analogs—vasopressin, terlipressin, and selepressin—for the treatment of various shock states, including septic, cardiogenic, and hemorrhagic shock. The following sections present a detailed comparison of their efficacy and safety profiles, supported by experimental data from key clinical trials, alongside elucidated signaling pathways and experimental workflows.
Comparative Efficacy and Safety of Vasopressin Analogs
The use of vasopressin and its analogs in shock is aimed at restoring vascular tone and improving hemodynamics. While norepinephrine is typically the first-line vasopressor, vasopressin analogs are often employed as an adjunct or alternative. The comparative efficacy and safety of these agents are summarized below, with data synthesized from multiple meta-analyses and randomized controlled trials (RCTs).
Key Outcomes in Septic Shock
Septic shock is the most extensively studied indication for vasopressin analogs. Generally, these agents are not associated with a reduction in short-term mortality compared to catecholamines alone, but they may offer benefits in specific patient populations and can reduce the required dose of norepinephrine.
| Outcome | Vasopressin | Terlipressin | Selepressin | Citation |
| 28-Day/30-Day Mortality | No significant reduction compared to norepinephrine. A potential benefit in patients with less severe shock has been suggested. | No significant reduction in mortality compared to catecholamines. One meta-analysis suggested a potential survival benefit. | No significant improvement in ventilator- and vasopressor-free days, a surrogate for mortality. | [1][2][3][4][5][6] |
| Norepinephrine Sparing Effect | Consistently demonstrated to reduce norepinephrine requirements. | Effective in reducing norepinephrine requirements. | Shown to reduce the need for norepinephrine. | [1][6][7] |
| Digital Ischemia | Increased risk compared to norepinephrine. | Similar risk of adverse events, including digital ischemia, compared to catecholamines in some analyses. | Data on specific adverse events like digital ischemia is less robust compared to vasopressin. | [1][3][7] |
| Arrhythmias | Lower incidence of arrhythmias compared to norepinephrine. | Similar rates of arrhythmia compared to catecholamines. | Not associated with an increase in arrhythmias. | [1][7] |
| Renal Function | May reduce the need for renal replacement therapy. | Data on renal outcomes is less consistent than for vasopressin. | Did not show a significant improvement in renal outcomes in a major trial. | [5][8] |
Outcomes in Cardiogenic and Hemorrhagic Shock
The evidence for vasopressin analogs in cardiogenic and hemorrhagic shock is less extensive than in septic shock.
| Shock State | Vasopressin Analog | Key Findings | Citation |
| Cardiogenic Shock | Vasopressin | May be considered in patients with refractory vasoplegia, but evidence for improved mortality is lacking. | |
| Hemorrhagic Shock | Vasopressin, Terlipressin | Animal studies suggest a survival benefit. Clinical data in humans is limited and does not consistently show a mortality benefit. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal trials is crucial for interpreting the evidence. Below are summaries of the experimental protocols for key studies in the field.
| Trial Name | Patient Population | Intervention Group(s) | Control Group | Primary Endpoint |
| VASST (Vasopressin and Septic Shock Trial) | Adult patients with septic shock requiring at least 5 µ g/min of norepinephrine for 6 hours. | Low-dose vasopressin (0.01 to 0.03 U/min) added to norepinephrine. | Norepinephrine (5 to 15 µ g/min ) added to open-label vasopressors. | 28-day mortality rate. |
| VANISH (VAsopressin versus Noradrenaline as Initial therapy in Septic sHock) | Adult patients with septic shock within 6 hours of diagnosis requiring vasopressors after fluid resuscitation. | Vasopressin (up to 0.06 U/min) as the initial vasopressor. | Norepinephrine (up to 12 µ g/min ) as the initial vasopressor. | Kidney-failure-free days at day 28. |
| SEPSIS-ACT (Selepressin Evaluation Programme for Sepsis-Induced Shock - Adaptive Clinical Trial) | Adult patients with septic shock requiring norepinephrine. | Selepressin infusion. | Placebo. | Ventilator- and vasopressor-free days within 30 days. |
| TERLIVAP (Continuous terlipressin versus vasopressin infusion in septic shock) | Adult patients with septic shock with a mean arterial pressure < 65 mmHg despite adequate volume resuscitation. | Continuous infusion of terlipressin (1.3 µg/kg/h) or vasopressin (0.03 U/min). | Norepinephrine (15 µ g/min ). | Norepinephrine requirements. |
Signaling Pathways of Vasopressin Receptors
Vasopressin and its analogs exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors.
Representative Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial investigating a vasopressin analog in septic shock.
Logical Comparison of Vasopressin Analogs
The choice of a specific vasopressin analog may depend on its receptor selectivity, pharmacokinetic profile, and the specific clinical scenario.
References
- 1. Vasopressin and terlipressin in adult vasodilatory shock: a systematic review and meta-analysis of nine randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical Efficiency of Vasopressin or Its Analogs in Comparison With Catecholamines Alone on Patients With Septic Shock: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Clinical Efficiency of Vasopressin or Its Analogs in Comparison With Catecholamines Alone on Patients With Septic Shock: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin and terlipressin in adult vasodilatory shock: a systematic review and meta-analysis of nine randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Selepressin vs Placebo on Ventilator- and Vasopressor-Free Days in Patients With Septic Shock: The SEPSIS-ACT Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lysipressin Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. Lysipressin acetate, a synthetic peptide, requires careful disposal to mitigate potential environmental and health impacts. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing from its Safety Data Sheet (SDS) and general pharmaceutical waste disposal regulations.
Safety and Handling Summary
The Safety Data Sheet for this compound outlines several key hazards and handling precautions. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal.
| Category | Key Information | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4). Acute aquatic toxicity (Category 1). Chronic aquatic toxicity (Category 1). | [1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in well-ventilated areas. Do not eat, drink, or smoke when using this product. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
| Spill Response | Use full PPE. Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material according to regulations. Prevent leakage into drains or water courses. | [1] |
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations[1]. The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1].
General Principles for Pharmaceutical Waste Disposal:
Regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) govern the disposal of pharmaceutical waste[2][3][4]. A key principle is the proper classification of the waste as hazardous or non-hazardous.
-
Hazardous Pharmaceutical Waste : If a pharmaceutical waste is listed as hazardous or exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity), it must be managed under the Resource Conservation and Recovery Act (RCRA)[2][4]. The common disposal method for such waste is incineration at a permitted hazardous waste facility[3][5].
-
Non-Hazardous Pharmaceutical Waste : Even if not classified as hazardous, non-hazardous pharmaceutical waste should not be disposed of down the sewer[5]. The recommended disposal methods are incineration in a solid waste incinerator or disposal in a solid waste landfill, in accordance with state and local regulations[5].
Given that this compound is very toxic to aquatic life, disposal via sewering is not appropriate[1].
Experimental Protocols
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
In the absence of specific deactivation protocols, researchers should always consult with their institution's Environmental Health and Safety (EHS) office for guidance tailored to their specific facilities and local regulations[6]. By following these guidelines, scientific professionals can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Lysipressin acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Lysipressin acetate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a potent peptide, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | With side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective Gloves | Nitrile or other impervious material | Prevents skin contact with the compound. |
| Body Protection | Impervious Clothing | Disposable laboratory coat or gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | N95 or higher, depending on risk assessment | Prevents inhalation of the powdered form of the peptide. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound while minimizing exposure risks.
| Aspect | Procedure | Details |
| Handling | Engineering Controls | Use in a well-ventilated area, preferably within a fume hood or a Class II Biosafety Cabinet, to minimize inhalation risk. |
| Safe Practices | Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | |
| Storage of Lyophilized Powder | Temperature | Store at -20°C for long-term stability. |
| Conditions | Keep the container tightly sealed in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition. | |
| Storage of Reconstituted Solution | Temperature | Store aliquots at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles. |
| Conditions | Ensure the container is tightly sealed and stored away from moisture. |
Experimental Workflow: Reconstitution of this compound for In Vitro Assay
The following diagram outlines a standard procedure for the reconstitution and preparation of this compound for use in a typical in vitro cell-based assay.
Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination, particularly to aquatic ecosystems.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through an approved waste disposal plant. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration. |
| Contaminated PPE | Bag and dispose of as hazardous chemical waste. |
| Aqueous Waste Containing this compound | Collect in a clearly labeled, sealed waste container for chemical waste disposal. Avoid release into the environment. |
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.
Decontamination of Surfaces: For routine cleaning of surfaces and equipment after handling peptides, an enzymatic detergent can be effective. For a more thorough decontamination, a solution of sodium hypochlorite (bleach) can be used, followed by thorough rinsing.[1]
Hazard Information and First Aid
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. |
Disclaimer: This guide is intended for informational purposes for laboratory professionals and does not replace a comprehensive risk assessment that should be conducted for specific laboratory conditions and procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
